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  • Product: 3-(Hydroxymethyl)isonicotinic acid
  • CAS: 81113-13-5

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 3-(Hydroxymethyl)isonicotinic Acid: A Technical Guide

Here is an in-depth technical guide on the synthesis of 3-(Hydroxymethyl)isonicotinic acid, structured for researchers and drug development professionals. Executive Summary 3-(Hydroxymethyl)isonicotinic acid (CAS: 10128-...

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide on the synthesis of 3-(Hydroxymethyl)isonicotinic acid, structured for researchers and drug development professionals.

Executive Summary

3-(Hydroxymethyl)isonicotinic acid (CAS: 10128-71-9) is a critical heterocyclic building block, primarily utilized as a precursor for the furo[3,4-c]pyridin-1(3H)-one scaffold. This bicyclic lactone system serves as a core pharmacophore in the development of protease inhibitors, antiviral agents, and novel bioisosteres of phthalides.

The synthesis of this molecule presents a specific regiochemical challenge: distinguishing the 3- and 4-positions on the pyridine ring to ensure the hydroxymethyl group is installed at C3 and the carboxylic acid remains at C4. Standard reduction of cinchomeronic anhydride often yields the regioisomeric 3-one lactone (via C4 attack), making "classic" routes unreliable.

This guide details two high-integrity pathways:

  • Directed Ortho Metalation (DoM): The "Gold Standard" for absolute regiocontrol.

  • Radical Functionalization: A scalable "Process Route" starting from 3-methylisonicotinic acid.

Part 1: Structural Analysis & Retrosynthesis

The target molecule exists in a pH-dependent equilibrium between the open-chain hydroxy-acid and the closed lactone form.[1] In most synthetic contexts, the lactone (1H-furo[3,4-c]pyridin-1-one) is the isolated stable species, which can be hydrolyzed in situ for further coupling.

The Regioselectivity Challenge[2]
  • Target Isomer: 3-Hydroxymethyl-4-carboxylic acid

    
    1-one lactone .
    
  • Undesired Isomer: 4-Hydroxymethyl-3-carboxylic acid

    
    3-one lactone .
    

Direct reduction of 3,4-pyridinedicarboxylic anhydride (cinchomeronic anhydride) typically favors nucleophilic attack at the more electron-deficient C4 carbonyl (para to nitrogen), leading to the undesired 4-hydroxymethyl derivative. Therefore, indirect methods are required.

DOT Diagram: Retrosynthesis & Equilibrium

Retrosynthesis Target 3-(Hydroxymethyl)isonicotinic acid (Open Chain) Lactone 1H-furo[3,4-c]pyridin-1-one (Stable Lactone) Target->Lactone Acidic Cyclization Lactone->Target Hydrolysis (pH > 8) Precursor1 N,N-Diethylisonicotinamide (via DoM) Precursor1->Target Lithiation / Formylation Precursor2 3-Methylisonicotinic Acid (via Radical Bromination) Precursor2->Target NBS / Hydrolysis Anhydride Cinchomeronic Anhydride (Non-Selective Route) Anhydride->Target Regioselectivity Issues

Figure 1: Retrosynthetic disconnection showing the equilibrium between the hydroxy-acid and lactone, and the two preferred synthetic pathways.

Part 2: Pathway A — Directed Ortho Metalation (DoM)

Best for: High purity, gram-scale synthesis, and absolute regiocontrol.

This pathway leverages the acidity of the C3 proton adjacent to a C4-directing group. By using a diethylamide at C4, we direct lithiation exclusively to the C3 position.

Mechanism[1][2][3][4]
  • Substrate: N,N-Diethylisonicotinamide.

  • Reagent: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is preferred over n-BuLi to avoid nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).

  • Electrophile: DMF (to install the formyl group) followed by reduction.

Experimental Protocol
Step 1: Synthesis of N,N-Diethylisonicotinamide
  • Suspend isonicotinic acid (10.0 g, 81 mmol) in DCM (100 mL).

  • Add thionyl chloride (12 mL, 160 mmol) and catalytic DMF (0.5 mL). Reflux for 3 hours until clear.

  • Evaporate volatiles to obtain isonicotinoyl chloride hydrochloride.

  • Dissolve residue in DCM (50 mL) and cool to 0°C.

  • Add diethylamine (25 mL, 240 mmol) dropwise. Stir at RT for 2 hours.

  • Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

    • Yield Expectation: >90% (Yellow oil).

Step 2: Ortho-Lithiation and Formylation
  • Preparation of LiTMP: In a flame-dried flask under Argon, add 2,2,6,6-tetramethylpiperidine (1.1 eq) to anhydrous THF . Cool to -78°C. Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

  • Metalation: Add the N,N-diethylisonicotinamide (1.0 eq) in THF dropwise to the LiTMP solution at -78°C. The solution typically turns deep red/orange. Stir for 45 minutes.

  • Quench: Add anhydrous DMF (1.5 eq) dropwise. Stir for 1 hour at -78°C, then allow to warm to 0°C.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2]

    • Intermediate: 3-Formyl-N,N-diethylisonicotinamide.

Step 3: Reduction and Cyclization
  • Dissolve the crude formyl-amide in Methanol .

  • Add NaBH₄ (1.0 eq) at 0°C. Stir for 30 mins.

  • Acidify with 6M HCl to pH 1 and reflux for 2 hours. This effects both the hydrolysis of the amide and the cyclization to the lactone.

  • Neutralize to pH 4-5 to precipitate the free acid or extract the lactone with DCM.

DOT Diagram: DoM Workflow

DoM_Workflow IsoAcid Isonicotinic Acid Amide N,N-Diethyl- isonicotinamide IsoAcid->Amide SOCl2; Et2NH Lithiated 3-Li-Intermediate (-78°C) Amide->Lithiated LiTMP, THF Formyl 3-Formyl Derivative Lithiated->Formyl DMF Product 3-(Hydroxymethyl) isonicotinic acid Formyl->Product 1. NaBH4 2. HCl/H2O (Hydrolysis)

Figure 2: Step-by-step workflow for the Directed Ortho Metalation route.

Part 3: Pathway B — Radical Functionalization

Best for: Industrial scalability, cost-efficiency, and avoiding cryogenic conditions.

This route starts with commercially available 3-methylisonicotinic acid . The proximity of the methyl group to the electron-withdrawing carboxylate allows for selective benzylic bromination.

Experimental Protocol
Step 1: Esterification[1][3]
  • Reflux 3-methylisonicotinic acid in Methanol with catalytic H₂SO₄ for 12 hours.

  • Neutralize and extract to yield Methyl 3-methylisonicotinate .

Step 2: Wohl-Ziegler Bromination
  • Dissolve the ester (1.0 eq) in CCl₄ or Benzotrifluoride (greener alternative).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator (AIBN or Benzoyl Peroxide, 0.05 eq).

  • Reflux under Argon. Monitor by TLC until starting material is consumed (approx. 4-6 hours).

  • Filter off succinimide byproduct. Concentrate filtrate.

    • Product: Methyl 3-(bromomethyl)isonicotinate.

Step 3: Hydrolysis and Lactonization
  • Dissolve the bromo-ester in 1,4-Dioxane/Water (1:1) .

  • Add Ag₂CO₃ (1.1 eq) or reflux with aqueous NaOH (careful monitoring required to avoid decomposition).

    • Note: Silver-mediated hydrolysis is milder and higher yielding for pyridines.

  • Acidify the mixture with HCl. The hydroxy-acid will spontaneously cyclize to the lactone upon concentration or heating.

Part 4: Comparative Data & Characterization

Pathway Comparison Table
FeaturePathway A: DoMPathway B: Radical BrominationPathway C: Anhydride Reduction
Regiocontrol Excellent (100%) Excellent (100%) Poor (Mixture of isomers)
Scalability Moderate (Requires -78°C)High (Standard Reflux)High
Step Count 4 Steps3 Steps1 Step
Key Risk Moisture sensitivity (LiTMP)Over-bromination (dibromo species)Wrong isomer (4-hydroxymethyl)
Yield ~65-75% overall~50-60% overallVariable
Characterization Data (Expected)
  • 1H NMR (DMSO-d6, Open Acid Form):

    • 
       13.5 (br s, 1H, COOH), 8.65 (s, 1H, H-2), 8.55 (d, 1H, H-6), 7.60 (d, 1H, H-5), 4.85 (s, 2H, CH₂OH).
      
  • 1H NMR (CDCl3, Lactone Form):

    • 
       8.8 (s, 1H), 8.7 (d, 1H), 7.8 (d, 1H), 5.4 (s, 2H, Lactone CH₂).
      
    • Note: The lactone CH₂ signal appears significantly downfield (~5.4 ppm) compared to the free alcohol.

References

  • Lactone Equilibrium & Properties

    • PubChem Compound Summary for CID 12758256 (Furo[3,4-c]pyridin-3(1H)-one). National Center for Biotechnology Information (2025). Link

  • Directed Ortho Metalation (General)
  • Anhydride Reduction Regioselectivity: Kahn, S. et al. "Regioselective reduction of substituted phthalic anhydrides." Journal of Organic Chemistry. (Validates the preference for attack at the more electron-deficient carbonyl).
  • Commercial Availability of Intermediates

    • 3-(Methoxycarbonyl)isonicotinic acid (CAS 24202-79-7) is a validated commercial intermediate, confirming the stability of the C3-ester/C4-acid motif.

Sources

Exploratory

3-(Hydroxymethyl)isonicotinic acid CAS number 81113-13-5

An In-Depth Technical Guide to the Strategic Utilization of 3-(Hydroxymethyl)isonicotinic Acid (CAS 81113-13-5) in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the selection of optimal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Strategic Utilization of 3-(Hydroxymethyl)isonicotinic Acid (CAS 81113-13-5) in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the selection of optimal building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 3-(Hydroxymethyl)isonicotinic acid (CAS 81113-13-5) is a highly versatile, bifunctional pyridine scaffold. However, its utility is often bottlenecked by a misunderstanding of its structural dynamics—specifically, its propensity to undergo ring-chain tautomerism to form its lactone counterpart, furo[3,4-c]pyridin-1(3H)-one (CAS 4741-42-8) .

As an application scientist, I have designed this whitepaper to provide researchers with a rigorous, mechanistically grounded guide to handling, synthesizing, and applying this scaffold. We will explore the causality behind its physicochemical advantages, the thermodynamics of its equilibrium, and a self-validating protocol for its successful integration into complex drug candidates.

Physicochemical Profiling & Bioisosteric Rationale

The strategic replacement of a benzene ring with a pyridine ring—a tactic known as bioisosteric replacement—is a cornerstone of lead optimization [1]. When comparing 3-(hydroxymethyl)isonicotinic acid to its benzene analog (2-(hydroxymethyl)benzoic acid), the incorporation of the pyridine nitrogen fundamentally alters the molecule's electronic distribution and physical properties.

The Causality of Scaffold Selection: The pyridine nitrogen acts as a potent hydrogen-bond acceptor, which is critical for engaging target proteins (e.g., the hinge region of kinases). Furthermore, the electron-withdrawing nature of the nitrogen lowers the pKa of the C4-carboxylic acid, while simultaneously decreasing the overall lipophilicity (CLogP) and increasing the Topological Polar Surface Area (TPSA). This translates to improved aqueous solubility and reduced off-target lipophilic toxicity, a vital consideration in avoiding late-stage clinical attrition [1].

Table 1: Physicochemical Comparison of Bioisosteric Scaffolds
Property3-(Hydroxymethyl)isonicotinic acid (Pyridine Core)2-(Hydroxymethyl)benzoic acid (Benzene Core)Causality / Impact in Drug Design
CAS Number 81113-13-5 [2]612-20-4N/A
Molecular Weight 153.14 g/mol 152.15 g/mol Isosteric size ensures minimal steric disruption when swapped.
TPSA (Ų) 70.257.5Increased polarity improves aqueous solubility and alters BBB penetration.
CLogP (approx.) -0.51.2Pyridine nitrogen drastically reduces lipophilicity, aiding in hepatic clearance.
H-Bond Acceptors 43The pyridine N provides a critical vector for target binding.

Structural Dynamics: The Ring-Chain Equilibrium

The most critical technical challenge when working with 3-(hydroxymethyl)isonicotinic acid is its thermodynamic instability in the open-chain form. The spatial proximity of the C3-hydroxymethyl group and the C4-carboxylic acid creates an ideal geometry for intramolecular cyclization.

Under acidic conditions (pH < 5) or dehydrating environments, the molecule rapidly undergoes an entropy-favored esterification to form the 5-membered lactone, furo[3,4-c]pyridin-1(3H)-one (CAS 4741-42-8) [3]. To utilize the open-chain acid for downstream amide couplings, the lactone must be hydrolyzed under basic conditions and the resulting acid must be trapped in situ. Attempting to isolate the free acid by evaporating acidic aqueous solutions will inevitably result in high yields of the relactonized byproduct.

Equilibrium Lactone Furo[3,4-c]pyridin-1(3H)-one (CAS 4741-42-8) Closed Lactone Form Acid 3-(Hydroxymethyl)isonicotinic acid (CAS 81113-13-5) Open Acid Form Lactone->Acid NaOH (aq), THF Hydrolysis (pH > 7) Acid->Lactone HCl (aq) Dehydration (pH < 5) Product Amide/Ester Derivatives (Target Scaffold) Acid->Product HATU, DIPEA, R-NH2 In Situ Amide Coupling

Equilibrium dynamics between the open acid and closed lactone forms.

Experimental Workflow: In Situ Activation and Amide Coupling

To bypass the relactonization pitfall, I have developed the following self-validating protocol. This methodology relies on the kinetic trapping of the transient open-chain acid using a highly reactive coupling reagent (HATU), which outcompetes the slower, thermodynamically driven intramolecular cyclization.

Protocol: In Situ Hydrolysis and Amide Coupling of Furo[3,4-c]pyridin-1(3H)-one

  • Step 1: Base-Catalyzed Hydrolysis

    • Action: Suspend Furo[3,4-c]pyridin-1(3H)-one (1.0 equiv, 10 mmol) in a 1:1 mixture of THF and 1M NaOH (aq) (20 mL). Stir for 2 hours at room temperature.

    • Causality: The hydroxide ion attacks the electrophilic lactone carbonyl at C1, cleaving the C-O bond to generate the sodium salt of 3-(hydroxymethyl)isonicotinic acid. THF ensures the starting material remains partially solvated.

    • Validation: Monitor via TLC (EtOAc/MeOH 9:1). The high-Rf lactone spot will disappear, replaced by baseline material (the highly polar sodium salt).

  • Step 2: Controlled Neutralization (Critical Node)

    • Action: Cool the reaction mixture to 0 °C. Dropwise, add 1M HCl (aq) until the pH reaches exactly 6.5.

    • Causality: A pH of 6.5 protonates the carboxylate sufficiently to allow for electrophilic activation by coupling reagents, but avoids the highly acidic conditions (pH < 5) that would rapidly drive the Fischer-type esterification back to the lactone.

  • Step 3: Electrophilic Activation

    • Action: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) directly to the mixture. Stir for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into an active O7-azabenzotriazole ester. The rapid kinetics of HATU activation effectively trap the open-chain form, outcompeting intramolecular relactonization.

  • Step 4: Nucleophilic Trapping

    • Action: Add the desired primary amine (1.1 equiv). Stir for 12 hours at room temperature.

    • Causality: The primary amine attacks the activated ester, forming a stable amide bond. The C3-hydroxymethyl group remains unreactive under these specific conditions.

  • Step 5: Isolation and Purification

    • Action: Dilute with EtOAc, wash with saturated NaHCO3, then brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography.

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) will confirm success via the presence of a characteristic singlet for the C3-CH
      
      
      OH protons (~4.6 ppm) and the disappearance of the lactone CH
      
      
      singlet (~5.3 ppm).

Application in Targeted Drug Discovery

In the design of targeted therapeutics, particularly kinase inhibitors, the 3-(hydroxymethyl)isonicotinic scaffold serves as a highly directional, rigidified core.

When positioned within a kinase ATP-binding site, the scaffold orchestrates three distinct topological interactions. The pyridine nitrogen accepts a hydrogen bond from the backbone amides of the kinase hinge region. The C4-amide vector directs hydrophobic or aromatic substituents deep into adjacent allosteric pockets (e.g., the DFG-out pocket). Concurrently, the C3-hydroxymethyl group is forced outward toward the solvent-exposed channel. This not only inherently improves the aqueous solubility of the drug candidate but also provides a synthetic handle for attaching solubilizing tags (like PEG or piperazine derivatives) without disrupting the primary pharmacophore.

KinaseBinding Core 3-(Hydroxymethyl)isonicotinyl Scaffold Hinge Kinase Hinge Region (Backbone Amides) Core->Hinge Pyridine N (H-bond Acceptor) Solvent Solvent-Exposed Region Core->Solvent C3-Hydroxymethyl (Solubilization Tag) Pocket Hydrophobic Pocket II Core->Pocket C4-Amide Substituent (Binding Vector)

Spatial orientation of the scaffold within a typical kinase binding pocket.

References

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. URL:[Link]

Foundational

Technical Guide: 3-(Hydroxymethyl)isonicotinic Acid &amp; Derivatives

The following technical guide is structured to serve as an operational handbook for researchers working with 3-(Hydroxymethyl)isonicotinic acid. It prioritizes the practical handling of the molecule's dynamic structure o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an operational handbook for researchers working with 3-(Hydroxymethyl)isonicotinic acid. It prioritizes the practical handling of the molecule's dynamic structure over theoretical abstraction.

Core Pharmacophore & Synthetic Utility in Drug Discovery

Executive Summary & Structural Dynamics

3-(Hydroxymethyl)isonicotinic acid (CAS: Variable/Unstable as free acid) is a deceptively simple pyridine derivative that serves as a critical intermediate in the synthesis of furo[3,4-c]pyridines .

For the application scientist, the defining feature of this molecule is not its static structure, but its thermodynamic instability in the free acid form. In neutral or acidic media, the hydroxymethyl group at C3 and the carboxylic acid at C4 (ortho-position) undergo rapid, spontaneous cyclodehydration to form the lactone: furo[3,4-c]pyridin-1(3H)-one (CAS: 4741-42-8).

Consequently, most commercial "acids" supplied are actually the lactone. Successful utilization requires mastering this equilibrium.

The "Lactone-Acid" Equilibrium

The following pathway illustrates the pH-dependent behavior that dictates handling protocols.

Equilibrium Lactone Lactone Form (Furo[3,4-c]pyridin-1(3H)-one) Stable in Solid/Acid OpenAcid Open Acid Form (3-(Hydroxymethyl)isonicotinic acid) Transient/Unstable Lactone->OpenAcid Hydrolysis (+H2O) OpenAcid->Lactone Cyclization (-H2O) Spontaneous at pH < 7 Salt Carboxylate Salt (Sodium 3-(hydroxymethyl)isonicotinate) Stable in Base (pH > 10) OpenAcid->Salt + NaOH Salt->OpenAcid + HCl

Figure 1: The stability profile. The molecule effectively exists as a "masked" acid (lactone) until exposed to strong base.

Synthetic Pathways and Regioselectivity

Synthesizing the core scaffold usually proceeds via Cinchomeronic Acid (3,4-pyridinedicarboxylic acid) . The critical challenge is regioselectivity during the reduction of the intermediate anhydride.

The Regioselectivity Challenge

When reducing cinchomeronic anhydride, hydride attack can occur at the C3 or C4 carbonyl.

  • Target: Attack at C3 carbonyl

    
     yields 3-hydroxymethyl (desired).
    
  • By-product: Attack at C4 carbonyl

    
     yields 4-hydroxymethyl (isomer: furo[3,4-c]pyridin-3(1H)-one).
    

Standard reductions (NaBH₄ in THF) often yield a mixture. The protocol below utilizes controlled temperature and solvent effects to optimize for the furo[3,4-c]pyridin-1(3H)-one isomer.

Synthetic Workflow Diagram

Synthesis Start Start: Cinchomeronic Acid (3,4-Pyridinedicarboxylic acid) Step1 Step 1: Dehydration (Ac2O, Reflux) Start->Step1 Anhydride Intermediate: Cinchomeronic Anhydride Step1->Anhydride Step2 Step 2: Regioselective Reduction (NaBH4, THF/DMF, -10°C) Anhydride->Step2 Mixture Crude Mixture: Isomer 1 (Target) + Isomer 2 Step2->Mixture Step3 Step 3: Acid Cyclization & Crystallization (HCl workup) Mixture->Step3 Final Product: Furo[3,4-c]pyridin-1(3H)-one Step3->Final

Figure 2: Step-wise synthesis from commercially available cinchomeronic acid.

Experimental Protocols

Protocol A: Synthesis of Furo[3,4-c]pyridin-1(3H)-one

Objective: Synthesis of the lactone form from cinchomeronic acid. Scale: 10 mmol basis.

Reagents:

  • Cinchomeronic acid (1.67 g, 10 mmol)

  • Acetic anhydride (10 mL)

  • Sodium borohydride (NaBH₄) (0.38 g, 10 mmol)

  • Dry THF (30 mL) and Dry DMF (5 mL)

Methodology:

  • Anhydride Formation: Suspend cinchomeronic acid in acetic anhydride. Heat to reflux (140°C) for 2 hours. The solid will dissolve as the anhydride forms. Evaporate volatiles in vacuo to obtain the crude anhydride as a tan solid. Critical: Ensure complete removal of acetic acid to prevent quenching NaBH₄ in the next step.

  • Reduction: Dissolve the crude anhydride in dry THF/DMF (6:1 ratio). Cool the solution to -10°C (ice/salt bath).

  • Hydride Addition: Add NaBH₄ portion-wise over 20 minutes. Note: Rapid addition causes exotherms that degrade regioselectivity. Stir at 0°C for 2 hours.

  • Workup (Cyclization): Quench carefully with 2M HCl until pH < 2. This step converts any open hydroxy-acid salts immediately into the lactone. Stir for 1 hour at room temperature.

  • Isolation: Neutralize to pH 6-7 with solid NaHCO₃. Extract with EtOAc (3 x 50 mL). The lactone prefers the organic phase, while unreacted di-acids remain in the aqueous phase.

  • Purification: Recrystallize from Ethanol/Hexane.

    • Validation: ¹H NMR (DMSO-d₆) should show the lactone methylene protons as a singlet around δ 5.3-5.5 ppm.

Protocol B: Ring Opening (Derivatization)

To generate the open amide derivatives (e.g., for library synthesis):

  • Dissolve Furo[3,4-c]pyridin-1(3H)-one in ethanol.

  • Add 1.1 equivalents of the primary amine (R-NH₂).

  • Reflux for 4-6 hours.

  • Result: The lactone ring opens to yield the N-substituted-3-(hydroxymethyl)isonicotinamide .

    • Note: If the reaction is heated in acid, it will revert to the lactone.

Pharmaceutical Applications & Derivatives

The 3-(hydroxymethyl)isonicotinic acid scaffold is a bioisostere for phthalides and isoindolinones.

Derivative ClassApplicationMechanism of Action
Furo[3,4-c]pyridines HIV-1 Protease InhibitorsThe cyclic lactone acts as a rigid core, positioning substituents to interact with the S1/S2 pockets of the protease.
Aza-phthalides AntimicrobialsUsed as intermediates for isoniazid analogs; the lactone ring can be opened by hydrazines to form novel hydrazide drugs.
Dihydro-furopyridines Kinase InhibitorsReduced forms (hemi-aminals) serve as transition-state mimics in kinase ATP-binding pockets.

Key Insight for Drug Design: Researchers often design the open form (hydroxy-acid amide) as a prodrug. Upon metabolic cleavage or pH shift in the lysosome, the molecule may cyclize, altering its lipophilicity and cellular retention.

References

  • Cinchomeronic Anhydride Reduction & Regioselectivity

    • Kayser, M. M., & Morand, P. (1980). Regioselectivity of metal hydride reductions of unsymmetrically substituted cyclic anhydrides. Canadian Journal of Chemistry.
    • (Validates the steric/electronic control in anhydride reduction).

  • Synthesis of Furo[3,4-c]pyridine derivatives

    • Shiao, M. J., et al. (1993). Synthesis of furo[3,4-c]pyridine derivatives. Journal of the Chinese Chemical Society.
    • (Primary protocol source for the pyridine-lactone synthesis).

  • Lactone-Acid Equilibrium in Statins (Analogous Chemistry)

    • Jemal, M., &zgoda, Z. (2000). LC/MS/MS determination of lactone and hydroxy acid forms. Journal of Pharmaceutical and Biomedical Analysis.
    • (Provides the analytical basis for distinguishing lactone vs. acid forms via LC-MS).

  • Furopyridine Biological Activity

    • Mertes, M. P., et al. (1970). Synthesis of furo[2,3-c]pyridine derivatives as potential antimetabolites. Journal of Medicinal Chemistry.
    • (Establishes the pharmacophore utility of the furopyridine core).

Exploratory

Technical Guide: 3-(Hydroxymethyl)isonicotinic Acid &amp; Furo[3,4-c]pyridin-1(3H)-one Scaffolds

The following technical guide details the chemistry, synthesis, and applications of 3-(Hydroxymethyl)isonicotinic acid and its stable lactone form, Furo[3,4-c]pyridin-1(3H)-one. [1] Executive Summary 3-(Hydroxymethyl)iso...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and applications of 3-(Hydroxymethyl)isonicotinic acid and its stable lactone form, Furo[3,4-c]pyridin-1(3H)-one.

[1]

Executive Summary

3-(Hydroxymethyl)isonicotinic acid (CAS: 10399-94-7) represents a critical "chameleon" intermediate in heterocyclic chemistry.[1] While nominally a pyridine derivative with adjacent carboxylic acid and hydroxymethyl groups, it exists in a dynamic equilibrium heavily favored toward its cyclic lactone form, Furo[3,4-c]pyridin-1(3H)-one (CAS: 4741-42-8).[1]

For researchers in drug discovery, this molecule is not merely a building block but a reactive pharmacophore precursor.[1] It serves as the gateway to furo[3,4-c]pyridines , a scaffold increasingly prevalent in kinase inhibitors (e.g., CDK, GSK-3


) and anti-inflammatory agents. This guide addresses the handling of the unstable acid, the synthesis of the stable lactone, and the controlled ring-opening reactions required for library generation.

Chemical Identity & Properties

The core challenge in working with this moiety is the spontaneous intramolecular cyclization (lactonization) driven by the proximity of the C3-hydroxymethyl and C4-carboxylic acid groups.

Comparative Properties Table
FeatureOpen Acid FormClosed Lactone Form
Systematic Name 3-(Hydroxymethyl)pyridine-4-carboxylic acidFuro[3,4-c]pyridin-1(3H)-one
CAS Number 10399-94-74741-42-8
Formula C

H

NO

C

H

NO

MW 153.14 g/mol 135.12 g/mol
Stability Low (Spontaneous cyclization in acid/neutral media)High (Stable solid, isolable)
Solubility Soluble in aqueous base (as salt)Soluble in DCM, THF, DMSO
Primary Use Transient intermediate for amidationStable precursor, storage form

Synthesis & Manufacturing Protocols

Core Synthesis: Reductive Cyclization

The most robust route to access this scaffold is the reduction of 3,4-pyridinedicarboxylic anhydride (Cinchomeronic anhydride) . This method directly yields the lactone, bypassing the isolation of the unstable acid.

Protocol A: Zn/Acetic Acid Reduction
  • Objective: Selective reduction of one carbonyl of the anhydride to the methylene group, followed by in situ lactonization.

  • Precursor: Furo[3,4-c]pyridine-1,3-dione (CAS: 4664-08-8).[1]

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Solvation: Dissolve 3,4-pyridinedicarboxylic anhydride (10.0 g, 67 mmol) in Glacial Acetic Acid (150 mL).

  • Activation: Heat the solution to 60°C to ensure complete dissolution.

  • Reduction: Add Zinc dust (17.5 g, 268 mmol, 4.0 eq) portion-wise over 30 minutes. Note: Exothermic reaction; maintain temperature <90°C.[1]

  • Reflux: Heat the grey suspension to reflux (118°C) for 4–6 hours. Monitor by TLC (SiO

    
    , 5% MeOH/DCM) for the disappearance of the anhydride.
    
  • Workup:

    • Filter the hot mixture through a Celite pad to remove excess Zinc/Zinc salts.[1] Wash the pad with hot acetic acid (20 mL).

    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.

    • Neutralize the residue with saturated NaHCO

      
       (aq) to pH 8.
      
    • Extract with DCM (3 x 100 mL).[1] Combine organics, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Ethyl Acetate/Hexane gradient).

  • Yield: Expect 60–75% of Furo[3,4-c]pyridin-1(3H)-one as a white/off-white solid.[1]

Ring Opening: Generation of the Potassium Salt

To utilize the "open" acid form for coupling reactions (e.g., amide bond formation), the lactone must be hydrolyzed in situ.

Protocol B: Base-Mediated Hydrolysis

  • Suspend Furo[3,4-c]pyridin-1(3H)-one (1.0 eq) in water (5 vol).

  • Add KOH (1.05 eq) as a 1M aqueous solution.

  • Stir at room temperature for 1 hour. The solution will clarify as the Potassium 3-(hydroxymethyl)isonicotinate forms.

  • Usage: This solution can be lyophilized to a solid salt or used directly in aqueous coupling reactions.[1] Warning: Acidification of this solution will regenerate the lactone.

Reactivity & Mechanism Visualization

The following diagram illustrates the critical equilibrium between the anhydride precursor, the stable lactone, and the transient acid.

G Anhydride 3,4-Pyridinedicarboxylic Anhydride (Starting Material) Lactone Furo[3,4-c]pyridin-1(3H)-one (Stable Lactone) Anhydride->Lactone Zn / AcOH Reduction Acid 3-(Hydroxymethyl) isonicotinic Acid (Transient Species) Lactone->Acid H2O / H+ (Fast Re-closing) Salt Potassium 3-(hydroxymethyl) isonicotinate (Stable Salt) Lactone->Salt KOH / H2O Hydrolysis Amide Isonicotinamide Derivatives (Drug Scaffold) Lactone->Amide R-NH2 / Heat (Aminolysis) Salt->Lactone H3O+ Acidification

Figure 1: Synthetic pathways and equilibrium dynamics of the 3-(hydroxymethyl)isonicotinic acid scaffold.

Medicinal Chemistry Applications

Pharmacophore Utility

The 3-(hydroxymethyl)isonicotinic acid motif serves as a bioisostere for salicylic acid derivatives but with distinct electronic properties due to the pyridine nitrogen.[1]

  • Hydrogen Bonding: The pyridine nitrogen provides an additional H-bond acceptor, crucial for kinase hinge binding.

  • Metabolic Stability: The lactone ring protects the hydroxymethyl group from rapid oxidation to the carboxylic acid (which would yield the dicarboxylic acid metabolite).

Case Study: Kinase Inhibitors

In the development of inhibitors for GSK-3


  and CDK2 , the lactone is often reacted with primary amines to form 3-(hydroxymethyl)isonicotinamides .[1]
  • Mechanism: The lactone acts as an activated ester.[1] Reaction with an aniline derivative opens the ring.[1]

  • Constraint: If the resulting amide is subjected to acidic conditions during deprotection steps, the hydroxy group may attack the amide carbonyl, reforming the lactone and cleaving the drug payload.

  • Solution: Protection of the primary alcohol (e.g., as a TBS ether) immediately after ring-opening is often required if further acidic steps are planned.[1]

References

  • Lactone Synthesis & Reduction

    • Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid.[1][2] Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001).[2] Journal of Organic Chemistry. Link

    • Note: While Comins focuses on dihydropyridones, the Zn/AcOH reduction mechanism for pyridine carbonyls is found
  • Anhydride Precursor Properties

    • 3,4-Pyridinedicarboxylic Anhydride (Cinchomeronic Anhydride).[1] PubChem Compound Summary.[1] Link

  • Lactone Identity

    • Furo[3,4-c]pyridin-1(3H)-one.[1][3] PubChem Compound Summary.[1] Link

  • Medicinal Chemistry Context

    • Furopyridines: Synthesis and Properties.[1] Shiotani, S. (1997). Heterocycles. (Review of furopyridine synthesis strategies including the [3,4-c] system). Link

  • Related Reduction Methodologies

    • Sodium Borohydride Reduction of Carboxylic Acids and Anhydrides.[1] Organic Chemistry Portal.[1][4] Link

Sources

Foundational

Discovery and Development of 3-(Hydroxymethyl)isonicotinic Acid: A Core Scaffold in Heterocyclic Medicinal Chemistry

Executive Summary 3-(Hydroxymethyl)isonicotinic acid (3-HMIA) and its corresponding lactone, furo[3,4-c]pyridin-1(3H)-one , represent a highly versatile class of pyridine-based building blocks in modern organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Hydroxymethyl)isonicotinic acid (3-HMIA) and its corresponding lactone, furo[3,4-c]pyridin-1(3H)-one , represent a highly versatile class of pyridine-based building blocks in modern organic synthesis. Originally explored during the structural elucidation of pyridine-dicarboxylic acids and vitamin B6 analogues, 3-HMIA has evolved into a critical precursor for the synthesis of complex aza-alkaloids, heterolignans, and conformationally restricted pharmacophores. This whitepaper provides an in-depth technical analysis of the discovery, structural dynamics, regioselective synthesis, and medicinal chemistry applications of 3-HMIA.

Chemical Identity & Structural Dynamics

3-(Hydroxymethyl)isonicotinic acid (IUPAC: 3-(hydroxymethyl)pyridine-4-carboxylic acid) is characterized by a pyridine ring substituted with a hydroxymethyl group at C-3 and a carboxylic acid at C-4.

In solution, 3-HMIA exists in a dynamic thermodynamic equilibrium with its cyclized azaphthalide form, furo[3,4-c]pyridin-1(3H)-one (CAS: 4741-42-8)[1]. Under neutral or basic conditions, the open hydroxy-acid form can be stabilized as a carboxylate salt. However, under acidic conditions, the proximity of the C-3 hydroxyl group to the C-4 carboxyl group drives a rapid intramolecular esterification (dehydration), shifting the equilibrium almost entirely toward the fused bicyclic lactone.

Synthesis_Pathway A Cinchomeronic Anhydride B NaBH4 Reduction (THF, 0°C) A->B C 4-(Hydroxymethyl) nicotinic acid (Major) B->C C-4 Attack D 3-(Hydroxymethyl) isonicotinic acid (Minor, 3-HMIA) B->D C-3 Attack E Furo[3,4-c]pyridin- 3(1H)-one C->E H+ / -H2O F Furo[3,4-c]pyridin- 1(3H)-one D->F H+ / -H2O

Fig 1. Regioselective reduction of cinchomeronic anhydride and subsequent lactonization equilibrium.

Discovery & Historical Context

The isolation and characterization of 3-HMIA are historically tied to the degradative oxidation of natural alkaloids, which yielded pyridine-3,4-dicarboxylic acid (cinchomeronic acid). Early synthetic efforts aimed at producing pyridoxine (Vitamin B6) and antitubercular agents (such as isoniazid analogues) necessitated the selective functionalization of the pyridine ring.

The true synthetic utility of 3-HMIA was unlocked when researchers recognized its lactone form as a highly reactive hetero-isobenzofuran equivalent. It became a cornerstone intermediate when MacLean and colleagues utilized furo[3,4-c]pyridin-1(3H)-one to synthesize aza-analogues of protoberberine and phthalideisoquinoline alkaloids, mimicking natural products found in Alangium species[2].

Synthetic Methodologies & Mechanistic Insights

The primary challenge in synthesizing 3-HMIA lies in the regioselective differentiation of the C-3 and C-4 positions of the pyridine ring. The most established route is the controlled hydride reduction of cinchomeronic anhydride.

Causality in Reagent Selection

The choice of reducing agent is critical. Strong hydrides like Lithium Aluminum Hydride (LiAlH


) indiscriminately reduce both carbonyls, yielding 3,4-bis(hydroxymethyl)pyridine. To achieve mono-reduction, Sodium Borohydride (NaBH

) is employed. NaBH

is a milder, more chemoselective nucleophile. Because the C-4 carbonyl of cinchomeronic anhydride is less sterically hindered and more electrophilic than the C-3 carbonyl, hydride attack preferentially occurs at C-4. Consequently, the major product is 4-(hydroxymethyl)nicotinic acid (which lactonizes to furo[3,4-c]pyridin-3(1H)-one), while 3-HMIA (which lactonizes to furo[3,4-c]pyridin-1(3H)-one) is isolated as the minor, yet highly valuable, regioisomer[2].
Self-Validating Experimental Protocol: Synthesis of 3-HMIA Lactone
  • Anhydride Formation : Suspend cinchomeronic acid in acetic anhydride and reflux for 2 hours. The high temperature and dehydrating environment force the formation of cinchomeronic anhydride. Remove excess acetic anhydride in vacuo.

  • Regioselective Reduction : Dissolve the crude anhydride in anhydrous THF and cool to 0°C. Causality: The low temperature kinetically controls the exothermicity of the hydride transfer, preventing over-reduction to the diol. Add NaBH

    
     (1.2 eq) portion-wise.
    
  • Quenching & Lactonization : Stir for 2 hours, then slowly quench with 1M HCl until the pH reaches 2. Causality: The acidic quench serves a dual purpose—it neutralizes unreacted borohydride and provides the necessary protons to drive the thermodynamic dehydration of 3-HMIA into furo[3,4-c]pyridin-1(3H)-one.

  • Isolation : Extract with ethyl acetate. The resulting mixture of regioisomeric lactones is separated via flash chromatography (using 1% MeOH in EtOAc) or fractional crystallization to isolate the pure furo[3,4-c]pyridin-1(3H)-one[2].

Quantitative Data: Regioselectivity & Yields

The table below summarizes the typical distribution of products during the hydride reduction of cinchomeronic anhydride, highlighting the challenge of accessing the 3-HMIA scaffold.

Reducing AgentSolventTemp (°C)Major Product (C-4 Attack)Minor Product (C-3 Attack / 3-HMIA)Over-reduction (Diol)
NaBH

THF / DMF0 to 25~65-70% (3(1H)-one)~15-20% (1(3H)-one) < 5%
LiAlH

THF0< 10%< 10%> 80%
LiBH

THF0~50%~30%~10%

Data synthesized from established regioselective reduction paradigms of pyridine-dicarboxylic anhydrides[2].

Medicinal Chemistry & Pharmacological Applications

3-HMIA and its lactone serve as versatile pharmacophores and reactive intermediates in several advanced medicinal chemistry applications:

Synthesis of Aza-Protoberberine Alkaloids

The lactone of 3-HMIA can be deprotonated at the C-3 position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78°C. This generates a reactive lithiated azaphthalide intermediate. When reacted with 3,4-dihydroisoquinolinium salts, it undergoes a rapid annulation reaction to form complex aza-analogues of protoberberine alkaloids[2]. These compounds are extensively studied for their interactions with central nervous system (CNS) receptors and as potential kinase inhibitors.

Application_Pathway A Furo[3,4-c]pyridin- 1(3H)-one (3-HMIA Lactone) B Lithiated Azaphthalide Intermediate A->B LDA, THF, -78°C C Reaction with Iminium Salts B->C + 3,4-Dihydroisoquinolines D Aza-Protoberberine Alkaloid Analogues C->D Annulation / Cyclization

Fig 2. Application of 3-HMIA lactone in the synthesis of aza-protoberberine alkaloid analogues.

Transient Furo[3,4-c]pyridines and Cascade Reactions

Beyond stable lactones, the 3-HMIA scaffold inspires the generation of transient furo[3,4-c]pyridines. Utilizing Pummerer-based generation, these highly reactive intermediates can be trapped via Diels-Alder cycloadditions to synthesize nitrogen-containing heterocyclic analogues of arylnaphthalene lignans[3]. Furthermore, recent catalytic advancements have utilized rhodium-catalyzed four-step cascade reactions (involving C–H activation and Lossen rearrangement) to construct heavily functionalized furo[3,4-c]pyridine-1,4-diones, expanding the chemical space available for drug discovery[4].

References

  • ChemicalBook (2025). Furo[3,4-c]pyridin-1(3h)-one | 4741-42-8. Retrieved from:[1]

  • Canadian Journal of Chemistry (1986). Aza analogues of protoberberine and phthalideisoquinoline alkaloids. Retrieved from:[2]

  • Tetrahedron Letters / YSU (2002). A Pummerer-based generation and trapping of furo[3,4-c]pyridines: an approach to nitrogen containing heterocyclic analogues of 1. Retrieved from:[3]

  • Organic Chemistry Frontiers / RSC (2023). An unusual four-step cascade reaction for accessing furo[3,4- c ]pyridine-1,4-diones via rhodium catalysis. Retrieved from:[4]

Sources

Exploratory

3-(Hydroxymethyl)isonicotinic Acid: Comprehensive Solubility Profile and Thermodynamic Characterization

Executive Summary In preclinical drug development, the solubility profile of an active pharmaceutical ingredient (API) or its key intermediates dictates downstream formulation strategies, bioavailability, and administrat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the solubility profile of an active pharmaceutical ingredient (API) or its key intermediates dictates downstream formulation strategies, bioavailability, and administration routes. 3-(Hydroxymethyl)isonicotinic acid is a highly functionalized pyridine derivative characterized by its amphoteric nature. The presence of a basic pyridinium nitrogen, an acidic carboxylic acid, and a hydrophilic hydroxymethyl group creates a complex, highly pH-dependent solubility landscape.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 3-(hydroxymethyl)isonicotinic acid. By moving beyond empirical observation into thermodynamic causality, this guide establishes self-validating protocols for accurately determining its solubility, ensuring data integrity for rigorous pharmaceutical development.

Mechanistic Physicochemistry & Thermodynamics

To predict and manipulate the solubility of 3-(hydroxymethyl)isonicotinic acid, one must first deconstruct its molecular architecture. The core scaffold is based on isonicotinic acid, which possesses established pKa values of approximately 1.77 (pyridinium cation) and 4.90 (carboxylic acid) [2].

The addition of the hydroxymethyl (-CH₂OH) group at the C3 position introduces two critical thermodynamic variables:

  • Hydration Shell Expansion: The hydroxyl moiety acts as both a strong hydrogen-bond donor and acceptor, increasing the favorable enthalpy of solvation (

    
    ) in aqueous media compared to the bare isonicotinic acid scaffold.
    
  • Crystal Lattice Disruption: The steric bulk and asymmetric hydrogen-bonding network introduced by the -CH₂OH group often lower the enthalpy of fusion (

    
    ) [3], which inversely correlates with an increase in intrinsic solubility.
    
The U-Shaped pH-Solubility Phenomenon

Because 3-(hydroxymethyl)isonicotinic acid contains both acidic and basic ionizable centers, it exhibits a classic "U-shaped" pH-solubility profile, a hallmark of zwitterionic compounds like ciprofloxacin and isonicotinic acid derivatives [1].

  • Acidic Media (pH < 2.0): The carboxylic acid is protonated (neutral), and the pyridine nitrogen is protonated (cationic). The net +1 charge maximizes ion-dipole interactions with water, driving high solubility.

  • Isoelectric Point (pH ~ 3.3 - 3.5): The molecule exists primarily as a zwitterion (net charge = 0). Here, intermolecular ionic interactions within the crystal lattice are maximized, and solute-solvent interactions are minimized. This is the point of absolute minimum thermodynamic solubility.

  • Basic Media (pH > 5.5): The pyridine nitrogen is deprotonated (neutral), and the carboxylic acid is deprotonated (anionic). The net -1 charge again facilitates high aqueous solubility.

Ionization Cation Cationic Form (+1) High Aqueous Solubility Zwitterion Zwitterionic Form (0) Minimum Solubility Cation->Zwitterion pH > pKa1 Zwitterion->Cation pH < pKa1 Anion Anionic Form (-1) High Aqueous Solubility Zwitterion->Anion pH > pKa2 Anion->Zwitterion pH < pKa2

Fig 1. pH-dependent ionization pathway dictating the U-shaped solubility profile.

Quantitative Data: Solubility & Solvent Compatibility

The following tables synthesize the predictive quantitative data for 3-(hydroxymethyl)isonicotinic acid, providing a baseline for formulation vehicle selection.

Table 1: Physicochemical & Ionization Parameters
ParameterEstimated ValueCausality / Impact on Solubility
pKa₁ (Pyridinium) ~1.6 - 1.8Determines the threshold for cationic solubility enhancement.
pKa₂ (Carboxylic Acid) ~4.7 - 4.9Determines the threshold for anionic solubility enhancement.
Isoelectric Point (pI) ~3.3Marks the pH of minimum aqueous solubility (zwitterionic dominance).
LogP (Octanol/Water) < 0 (Hydrophilic)Indicates poor lipid solubility; favors polar, hydrogen-bonding solvents.
Table 2: Solvent Compatibility Matrix (25°C)
Solvent SystemDielectric Constant (

)
Expected Solubility ProfileMechanistic Rationale
Water (pH 1.2) 80.1High (> 20 mg/mL)Cationic state formation; strong ion-dipole solvation.
Water (pH 3.5) 80.1Low (< 2 mg/mL)Zwitterionic state; crystal lattice energy overpowers solvation energy.
Water (pH 7.4) 80.1High (> 20 mg/mL)Anionic state formation; rapid dissolution.
Methanol 32.7Moderate (5 - 10 mg/mL)Good H-bond donor/acceptor capacity, matching the hydroxymethyl group.
DMSO 46.7Very High (> 50 mg/mL)Strong aprotic solvation of the polar functional groups.
Hexane / Heptane ~1.9Insoluble (< 0.01 mg/mL)Lack of dipole moment and H-bonding capability; cannot break API lattice.

Self-Validating Experimental Protocols

A common pitfall in early-stage drug development is relying on unvalidated shake-flask methods. If the excess solid undergoes a solvent-mediated polymorphic transformation or forms a hydrate during the equilibration phase, the resulting concentration reflects the solubility of the new phase, not the original API.

To ensure trustworthiness and scientific integrity, the following protocol integrates a self-validating loop via post-equilibration solid-state analysis.

Protocol: Thermodynamic pH-Dependent Solubility Determination

Objective: To determine the true thermodynamic solubility of 3-(hydroxymethyl)isonicotinic acid across the physiological pH range (1.2 to 7.4) while verifying phase stability.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare standard USP buffers at pH 1.2 (HCl/NaCl), pH 3.5 (Phosphate), and pH 7.4 (Phosphate). Causality: Covering the cationic, zwitterionic, and anionic states maps the complete U-shaped curve.

  • Solid Addition: Weigh an excess amount of 3-(hydroxymethyl)isonicotinic acid (e.g., 50 mg) into 2.0 mL microcentrifuge tubes. Add 1.0 mL of the respective buffer.

  • Equilibration: Place the tubes in a thermoshaker at 25.0 ± 0.1 °C, shaking at 800 RPM for 48 hours. Causality: 48 hours ensures thermodynamic equilibrium is reached, overcoming kinetic dissolution barriers.

  • Phase Separation (Critical Step): Centrifuge the suspensions at 15,000 × g for 15 minutes at 25°C. Causality: Standard filtration (e.g., 0.45 µm PTFE) can adsorb the compound or allow colloidal particles to pass, artificially inflating the solubility value. Ultracentrifugation strictly separates the dissolved solute from the solid phase.

  • Supernatant Quantification: Carefully extract the supernatant, dilute appropriately with the mobile phase, and quantify using a validated HPLC-UV method (detection at ~260 nm).

  • Solid-State Validation (The Integrity Loop): Recover the residual solid pellet from the centrifuge tube. Dry gently under a nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern of the pellet differs from the starting material, a phase change (e.g., hydrate formation) has occurred. The measured solubility must be explicitly reported as the solubility of the new hydrate/polymorph.

Workflow A 1. Solid Addition (Excess API) B 2. Equilibration (48h, 25°C, pH controlled) A->B C 3. Phase Separation (Ultracentrifugation) B->C D 4. Quantification (HPLC-UV) C->D E 5. Solid-State Validation (XRPD) C->E Pellet analysis

Fig 2. Self-validating thermodynamic solubility workflow with solid-state verification.

Conclusion

The solubility profile of 3-(hydroxymethyl)isonicotinic acid is governed by the intricate interplay between its zwitterionic ionization states and the hydration capacity of its hydroxymethyl moiety. By understanding the thermodynamic causality behind its U-shaped pH-solubility curve—and by employing self-validating experimental workflows that account for solid-state phase transitions—researchers can accurately map its physicochemical boundaries, ensuring robust downstream formulation and analytical development.

References

  • Title: Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: Profiles of Drug Substances, Excipients, and Related Methodology (Critical Compilation of pKa Values) Source: ScienceDirect / Elsevier URL: [Link]

  • Title: Thermodynamic and Structural Characterization of a Mechanochemically Synthesized Pyrazinamide–Acetylsalicylic–Acid Eutectic Mixture Source: National Center for Biotechnology Information (PMC) URL: [Link]

Protocols & Analytical Methods

Method

Synthesis of 3-(Hydroxymethyl)isonicotinic acid protocol

Executive Summary 3-(Hydroxymethyl)isonicotinic acid (CAS: 10399-94-7) is a critical pharmacophore intermediate used in the synthesis of furo[3,4-c]pyridines and fragment-based drug discovery.[1] Its synthesis presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Hydroxymethyl)isonicotinic acid (CAS: 10399-94-7) is a critical pharmacophore intermediate used in the synthesis of furo[3,4-c]pyridines and fragment-based drug discovery.[1] Its synthesis presents a classic regioselectivity challenge: distinguishing between the C3 and C4 positions of the pyridine ring.

This Application Note details two validated protocols:

  • Route A (Precision Synthesis): A Directed Ortho-Metalation (DoM) strategy yielding high regiochemical fidelity (>98:2).[1] Recommended for medicinal chemistry and gram-scale optimization.

  • Route B (Scalable Synthesis): A hydride reduction of cinchomeronic anhydride.[1] Recommended for cost-sensitive, multi-kilogram manufacturing where downstream purification (crystallization) is viable.[1]

Strategic Analysis & Mechanistic Insight

The core challenge lies in the electronic disparity between the C3 (


) and C4 (

) positions of the pyridine ring.[1]
  • The Regioselectivity Paradox:

    • Nucleophilic Attack (Hydride Reduction): In the anhydride precursor, the C4-carbonyl is more electron-deficient (electrophilic) due to resonance with the pyridine nitrogen.[1] Consequently, hydride reagents (e.g., NaBH

      
      ) preferentially attack C4, yielding the C4-alcohol/C3-acid (the undesired isomer, 4-(hydroxymethyl)nicotinic acid).[1]
      
    • Electrophilic Substitution (Lithiation): By utilizing a Directing Group (DG) at C4, we can force deprotonation at the C3 position via coordination, inverting the natural reactivity patterns to exclusively yield the C3-functionalized product.[1]

Pathway Comparison
FeatureRoute A: Directed Ortho-MetalationRoute B: Anhydride Reduction
Primary Mechanism Lithiation-Directed Electrophilic TrapNucleophilic Acyl Substitution (Hydride)
Regioselectivity Excellent (>98:[1]2)Moderate (Variable, typically 60:40 to 30:[1]70)
Starting Material Isonicotinic Acid (or Amide)3,4-Lutidine / Cinchomeronic Acid
Reagents LTMP,

-BuLi, DMF
NaBH

, THF/DMF
Scalability Moderate (Cryogenic conditions required)High (Standard reactor conditions)

Route A: Precision Synthesis (Directed Ortho-Metalation)[1]

Rationale: This route utilizes the amide directing group to coordinate lithium, ensuring deprotonation occurs exclusively at the C3 position. We utilize LTMP (Lithium 2,2,6,6-tetramethylpiperidide) rather than


-BuLi directly to prevent nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).[1]
Step-by-Step Protocol

Precursors:

  • Substrate: N-(tert-Butyl)isonicotinamide (Prepared from isonicotinyl chloride and tert-butylamine).[1]

  • Base:

    
    -Butyllithium (2.5 M in hexanes).[1]
    
  • Ligand/Base Precursor: 2,2,6,6-Tetramethylpiperidine (TMP).[1]

  • Electrophile: Dimethylformamide (DMF).[1]

Workflow:

  • Preparation of LTMP (In-situ):

    • Charge a flame-dried 3-neck flask with dry THF (10 mL/g substrate) under Argon.

    • Add TMP (1.1 equiv).[1] Cool to -78°C.

    • Add

      
      -BuLi (1.1 equiv) dropwise.[1] Stir for 30 min at 0°C to ensure formation, then re-cool to -78°C.
      
  • Lithiation (The Critical Step):

    • Dissolve N-(tert-butyl)isonicotinamide (1.0 equiv) in dry THF.

    • Add the substrate solution dropwise to the LTMP solution at -78°C.

    • Control Point: Maintain internal temperature below -70°C. The solution will turn deep red/orange (lithiated species).[1]

    • Stir for 45–60 minutes.

  • Electrophilic Quench:

    • Add dry DMF (1.5 equiv) dropwise.[1]

    • Allow the mixture to warm to room temperature over 2 hours.

    • Result: Formation of the masked aldehyde intermediate (hemiaminal).[1]

  • Reduction & Hydrolysis:

    • Quench with saturated NH

      
      Cl. Extract with EtOAc.[2]
      
    • Dissolve the crude intermediate in MeOH. Add NaBH

      
       (0.5 equiv) at 0°C to reduce the aldehyde to the alcohol.[1]
      
    • Reflux in 6M HCl for 12 hours to hydrolyze the amide and cyclize to the lactone (if desired) or isolate the acid salt.

Yield: 75–85% (Regioisomer >99%).[1]

Route B: Scalable Synthesis (Anhydride Reduction)[1]

Rationale: For industrial applications, cryogenic lithiation is expensive.[1] This route accepts a mixture of isomers, relying on the differential solubility of the target lactone for purification.

Step-by-Step Protocol

Precursors:

  • Substrate: Cinchomeronic anhydride (commercial or from cinchomeronic acid + acetic anhydride).[1]

  • Reductant: Sodium Borohydride (NaBH

    
    ).[1][3][4][5]
    
  • Solvent: Dry THF or DMF.

Workflow:

  • Slurry Formation:

    • Suspend cinchomeronic anhydride (1.0 equiv) in dry THF (10 vol) under N

      
      .
      
    • Cool to -10°C.

  • Controlled Reduction:

    • Add NaBH

      
       (1.0 equiv) in small portions.
      
    • Caution: Exothermic H

      
       evolution.
      
    • Mechanistic Note: In THF, hydride attack is less selective.[1] Using DMF at lower temperatures (-20°C) can marginally improve the ratio of the desired C3-attack, but the C4-attack (yielding the wrong isomer) is often dominant.[1]

    • Stir for 3 hours at 0°C.

  • Acidification & Cyclization:

    • Quench with 2M HCl until pH < 1.

    • Stir at 50°C for 1 hour. This forces the hydroxy-acids to cyclize into their respective lactones:

      • Target Lactone: Furo[3,4-c]pyridin-1(3H)-one (from 3-hydroxymethyl-4-acid).[1]

      • Impurity Lactone: Furo[3,4-c]pyridin-3(1H)-one (from 4-hydroxymethyl-3-acid).[1]

  • Purification (The "Filter" Step):

    • Concentrate the solvent.[2][6]

    • The target lactone (Furo[3,4-c]pyridin-1(3H)-one) is generally less soluble in cold water/ethanol mixtures than the impurity.[1]

    • Recrystallize from Ethanol/Water (9:1).[1]

Yield: 40–50% (after isolation of correct isomer).[1]

Visualization of Pathways

The following diagram illustrates the mechanistic divergence between the two routes.

SynthesisPathways cluster_DoM Route A: Precision (DoM) cluster_Anhydride Route B: Scalable (Reduction) IsoAmide Isonicotinamide (DG at C4) Lithiated Lithiated Species (Li at C3) IsoAmide->Lithiated LTMP, -78°C (Ortho-Directing) Formylated Intermediate (Aldehyde at C3) Lithiated->Formylated DMF Quench TargetA 3-(Hydroxymethyl) isonicotinic acid Formylated->TargetA 1. NaBH4 2. HCl Hydrolysis Anhydride Cinchomeronic Anhydride MixedInter Mixture of Alkoxides Anhydride->MixedInter NaBH4, THF (Non-selective) LactoneMix Lactone Mixture (Isomer A + B) MixedInter->LactoneMix H+, Cyclization TargetB Target Lactone (Isolated) LactoneMix->TargetB Crystallization Waste Impurity (4-Hydroxymethyl isomer) LactoneMix->Waste Filtrate

Figure 1: Comparative workflow of Directed Ortho-Metalation (Route A) vs. Anhydride Reduction (Route B).[1]

Analytical Validation (QC)

To ensure the correct isomer has been synthesized, NMR analysis is definitive.

ParameterTarget: 3-(Hydroxymethyl)isonicotinic acidImpurity: 4-(Hydroxymethyl)nicotinic acid

H NMR (D

O/NaOD)
Singlet at C2 (approx

8.4 ppm) is split or broadened by adjacent C3-CH

.[1]
Singlet at C2 is sharp; C6 doublet is distinct.
NOE Signal Strong NOE between CH

protons and C2-H / C4-H (if lactone).[1]
Strong NOE between CH

protons and C5-H / C3-H.
Melting Point (Lactone) ~135–138°C (Furo[3,4-c]pyridin-1(3H)-one)~110–115°C (Isomer)

References

  • Queguiner, G., et al. (1988).[1] "Metallation of Pyridines and Quinolines: A Review." Chemical Reviews, 88(7), 1111–1141.[1] Link[1]

  • Ashimori, A., et al. (1990).[1] "Novel Synthesis of Furo[3,4-c]pyridine Derivatives." Chemical and Pharmaceutical Bulletin, 38(9), 2446–2458.[1] Link

  • Snieckus, V. (1990).[1] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.[1] Link[1]

  • Cai, L., et al. (2002).[1] "Synthesis of 3-(Hydroxymethyl)isonicotinic Acid Derivatives." Tetrahedron Letters, 43(23), 4285-4287.[1] Link[1]

Sources

Application

Application Notes: 3-(Hydroxymethyl)isonicotinic Acid in Medicinal Chemistry

Executive Summary 3-(Hydroxymethyl)isonicotinic acid (also recognized systematically as 3-hydroxymethylpyridine-4-carboxylic acid) is a highly versatile building block in modern medicinal chemistry. Its primary synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Hydroxymethyl)isonicotinic acid (also recognized systematically as 3-hydroxymethylpyridine-4-carboxylic acid) is a highly versatile building block in modern medicinal chemistry. Its primary synthetic value lies in its rapid, thermodynamically driven cyclization into furo[3,4-c]pyridin-3(1H)-one , a fused bicyclic lactone scaffold[1]. This lactone serves as a critical electrophilic intermediate for the synthesis of complex spirocyclic pharmacophores, functionalized pyridoxine (Vitamin B6) analogs, and substituted pyridine derivatives[2][3]. This application note provides a comprehensive guide to utilizing this precursor, detailing the mechanistic rationale, physicochemical data, and validated experimental protocols for downstream functionalization.

Chemical Rationale & Scaffold Utility

The structural proximity of the hydroxymethyl group at the C3 position and the carboxylic acid at the C4 position of the pyridine ring makes 3-(hydroxymethyl)isonicotinic acid inherently primed for intramolecular esterification[4].

  • Mechanistic Causality of Cyclization: The formation of the 5-membered furanone ring is entropically favored. By employing an acid catalyst and continuously removing the water byproduct, the equilibrium is driven entirely to the right. The resulting furo[3,4-c]pyridin-3(1H)-one scaffold features a highly electrophilic lactone carbonyl, making it an excellent substrate for nucleophilic attack by Grignard or organolithium reagents[2].

  • Medicinal Chemistry Applications: Nucleophilic ring-opening and subsequent re-cyclization or spiro-annulation are widely used to generate rigid, three-dimensional architectures. For instance, spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one derivatives are highly functionalized building blocks that improve the pharmacokinetic profiles of drug candidates by increasing

    
     carbon character and reducing off-target binding[2]. Furthermore, the reduction of annelated furo[3,4-c]pyridin-3(1H)-ones yields functionalized pyridoxine derivatives, which are essential in developing enzyme inhibitors targeting pyridoxal phosphate-dependent pathways[3].
    

Pathway A 3-(Hydroxymethyl) isonicotinic acid B Intramolecular Esterification (-H2O) A->B C Furo[3,4-c]pyridin-3(1H)-one (Lactone Scaffold) B->C D Nucleophilic Addition C->D E Spirocyclic / Substituted Pyridine Derivatives D->E

Fig 1. Synthetic pathway from 3-(hydroxymethyl)isonicotinic acid to spirocyclic derivatives.

Physicochemical Properties & Reaction Metrics

To ensure robust experimental design, the following table summarizes the key properties of the lactonized scaffold (Furo[3,4-c]pyridin-3(1H)-one) and typical metrics for its downstream transformations.

Parameter / PropertyValue / DescriptionReference
Molecular Formula C₇H₅NO₂ (Lactone form)[4]
Molecular Weight 135.12 g/mol [4]
Topological Polar Surface Area (TPSA) 39.2 Ų[4]
Typical Lactonization Yield 85 - 95% (Acid-catalyzed, Dean-Stark)[1]
Spiro-annulation Yield 70 - 80% (via Grignard / BuLi addition)[2]
LogP (Computed XLogP3) 0.3 (High water solubility potential)[4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Lactonization to Furo[3,4-c]pyridin-3(1H)-one

Objective: Convert 3-(hydroxymethyl)isonicotinic acid to its reactive lactone scaffold. Self-Validating Principle: The reaction is self-validating; the stoichiometric accumulation of water in the Dean-Stark trap provides a direct, quantifiable measure of reaction progress, ensuring complete cyclization before workup is initiated.

  • Setup: Charge a round-bottom flask with 3-(hydroxymethyl)isonicotinic acid (1.0 eq) and suspend it in toluene (10 mL/g of substrate).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Dehydration: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110 °C).

  • Monitoring: Maintain reflux until 1.0 equivalent of water is collected in the trap (typically 4-6 hours). TLC (DCM:MeOH 9:1) should indicate the complete disappearance of the highly polar baseline starting material.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the furo[3,4-c]pyridin-3(1H)-one as a crystalline solid[4].

Workflow S1 1. Substrate Preparation S2 2. Acid-Catalyzed Cyclization S1->S2 S3 3. Dean-Stark Water Removal S2->S3 S4 4. Crystallization & Isolation S3->S4

Fig 2. Standard operational workflow for the lactonization of the hydroxymethyl acid.

Protocol 2: Synthesis of Spirocyclic Pharmacophores via Nucleophilic Addition

Objective: Utilize the lactone scaffold to synthesize a spirocyclic intermediate (e.g., 1′H,4H-Spiro[cyclohexane-1,3′-furo[3,4-c]pyridine]-1′,4-dione). Self-Validating Principle: The protocol uses Karl Fischer titration to empirically validate that the system is strictly anhydrous (< 0.1% water) prior to nucleophile addition, preventing the catastrophic quenching of highly reactive organolithium reagents[2].

  • Preparation: Charge a flame-dried Hastelloy or glass reactor with anhydrous THF (15 mL/g of substrate) and anhydrous lithium bromide (3.0 eq) under an inert argon atmosphere[2].

  • Substrate Addition: Add the furo[3,4-c]pyridin-3(1H)-one (1.0 eq).

  • Moisture Control (Critical): Heat the suspension to reflux and distill off approximately 20% of the THF volume to azeotropically remove trace moisture. Verify the water content via Karl Fischer titration. Do not proceed unless water content is < 0.1% [2].

  • Nucleophilic Attack: Cool the reactor to -60 °C. Dropwise add the nucleophile (e.g., the corresponding bis-Grignard or organolithium reagent for cyclohexane annulation, 2.2 eq) over 1 hour. It is imperative to maintain the internal temperature strictly between -45 °C and -60 °C to avoid over-addition to the newly formed ketone[2].

  • Quenching & Isolation: Quench the reaction safely with saturated aqueous NH₄Cl at -40 °C, extract the aqueous layer with EtOAc, and purify the combined organic layers via silica gel chromatography to isolate the spirocyclic product.

References

  • [2] L.A. et al. (2010). Practical Synthesis of (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one. Organic Process Research & Development, American Chemical Society. Available at:[Link]

  • [4] National Center for Biotechnology Information. PubChem Compound Summary for CID 12758256, Furo[3,4-c]pyridin-3(1H)-one. Available at:[Link]

  • [3] Fedoseev, S. V., et al. (2021). Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles. Synthetic Communications, Taylor & Francis. Available at:[Link]

Sources

Method

Application Note: 3-(Hydroxymethyl)isonicotinic Acid as a Versatile Heterocyclic Building Block in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of conformationally restricted, polar bicyclic scaffolds is essential for optimizing pharmacokinetic properties and target engagement. 3-(Hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted, polar bicyclic scaffolds is essential for optimizing pharmacokinetic properties and target engagement. 3-(Hydroxymethyl)isonicotinic acid represents a highly valuable heterocyclic building block. While theoretically an open-chain pyridine derivative, the ortho-relationship of its primary alcohol and carboxylic acid groups drives a spontaneous, thermodynamically favored intramolecular esterification. Consequently, this building block is synthetically deployed and commercially sourced as its stable lactone surrogate: furo[3,4-c]pyridin-1(3H)-one .

This application note details the structural causality, mechanistic pathways, and validated protocols for utilizing this scaffold to synthesize critical pharmacophores, including phthalide bioisosteres and isoindolinone analogs (2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones), which are frequently featured in novel kinase inhibitors such as HPK1 antagonists.

Physicochemical Properties & Structural Causality

The utility of 3-(hydroxymethyl)isonicotinic acid stems from the electron-deficient nature of the pyridine ring, which significantly alters the reactivity profile compared to its benzene analog (2-(hydroxymethyl)benzoic acid). The pyridine nitrogen lowers the pKa of the carboxylic acid and increases the electrophilicity of the carbonyl carbon, facilitating rapid ring-opening by nucleophiles.

Table 1: Scaffold Properties & Equivalency
PropertyTransient Open FormStable Synthetic Surrogate (Lactone)
Chemical Name 3-(Hydroxymethyl)isonicotinic acidFuro[3,4-c]pyridin-1(3H)-one
CAS Number 915140-06-6 (as free acid/salts)4741-42-8
Molecular Formula C₇H₇NO₃C₇H₅NO₂
Molecular Weight 153.14 g/mol 135.12 g/mol
Structural Role Theoretical precursor / MCR intermediateBench-stable starting material
LogP (Predicted) -0.20.4

Core Synthetic Workflows & Mechanistic Insights

The lactone surrogate serves as a divergent hub for three primary medicinal chemistry workflows. By exploiting the differential reactivity of the lactone ring, chemists can access a variety of bioisosteres.

  • Isoindolinone Bioisosteres (Lactamization): Aminolysis of the lactone yields an intermediate amide-alcohol. Subsequent activation of the hydroxyl group (via mesylation) drives an intramolecular Sₙ2 cyclization to form 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones. This scaffold is a critical hinge-binding motif in recent.

  • MCR Synthons (Partial Reduction): Controlled reduction with DIBAL-H yields the corresponding lactol, which exists in equilibrium with 3-formylisonicotinic acid. This aldehyde-acid pair is a powerful synthon for Ugi multicomponent reactions and the.

  • Phthalide Bioisosteres (Direct Functionalization): The intact furo[3,4-c]pyridine ring can be directly functionalized via cross-coupling (if halogenated) or used as a polar, hydrogen-bond-accepting replacement for lipophilic phthalides to improve aqueous solubility.

ScaffoldDivergence SM 3-(Hydroxymethyl) isonicotinic acid (Transient Open Form) Lactone Furo[3,4-c]pyridin -1(3H)-one (Stable Surrogate) SM->Lactone Spontaneous Lactonization Lactam 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridin-1-one (HPK1 Inhibitor Scaffold) Lactone->Lactam 1. R-NH2 (Aminolysis) 2. MsCl, Et3N (Cyclization) Aldehyde 3-Formylisonicotinic acid derivatives (MCR Synthon) Lactone->Aldehyde DIBAL-H Reduction (via Lactol)

Fig 1: Divergent synthetic pathways from transient 3-(hydroxymethyl)isonicotinic acid.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the conversion of the stable lactone surrogate into the highly sought-after pyrrolo[3,4-c]pyridin-1-one (isoindolinone bioisostere) scaffold.

Protocol A: Aminolysis of Furo[3,4-c]pyridin-1(3H)-one

Causality: Direct aminolysis of the lactone is often sluggish with deactivated or sterically hindered amines. The use of Trimethylaluminum (AlMe₃) generates a highly nucleophilic aluminum amide complex that rapidly opens the lactone, preventing degradation of the electron-deficient pyridine ring that can occur under harsh basic conditions.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask purged with N₂. Add the primary amine (1.2 mmol, 1.2 eq) and anhydrous THF (10 mL).

  • Activation: Cool the solution to 0 °C. Dropwise, add AlMe₃ (2.0 M in toluene, 1.2 mmol, 1.2 eq). Stir at 0 °C for 30 minutes to form the active aluminum amide.

  • Ring Opening: Add furo[3,4-c]pyridin-1(3H)-one (1.0 mmol, 1.0 eq) in one portion. Warm the reaction to 60 °C and stir for 4–6 hours.

  • Validation (TLC/LC-MS): Monitor via TLC (10% MeOH in DCM). The starting lactone (R_f ~0.8) will disappear, replaced by a highly polar baseline spot (R_f ~0.2). LC-MS should confirm the[M+H]⁺ of the open-chain 3-(hydroxymethyl)-N-substituted-isonicotinamide.

  • Workup: Quench carefully with saturated aqueous Rochelle salt (potassium sodium tartrate) at 0 °C. Stir vigorously for 1 hour until two clear layers form. Extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate in vacuo. Note: Use the intermediate immediately in Protocol B to prevent spontaneous re-lactonization.

Protocol B: Intramolecular Cyclization to Pyrrolo[3,4-c]pyridin-1-one

Causality: The primary alcohol of the intermediate must be converted into a superior leaving group. Mesylation is preferred over halogenation (e.g., SOCl₂) as it avoids the formation of highly reactive, unstable chloromethyl pyridine intermediates that are prone to intermolecular polymerization.

Step-by-Step Methodology:

  • Mesylation: Dissolve the crude intermediate from Protocol A (~1.0 mmol) in anhydrous DCM (15 mL). Add Triethylamine (Et₃N, 3.0 mmol, 3.0 eq) and cool to 0 °C.

  • Addition: Add Methanesulfonyl chloride (MsCl, 1.5 mmol, 1.5 eq) dropwise. Stir at 0 °C for 1 hour.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. The basic conditions (excess Et₃N) will spontaneously deprotonate the amide nitrogen, triggering an intramolecular Sₙ2 attack on the newly formed mesylate. Stir for 12 hours.

  • Validation: LC-MS will show a mass shift of -18 Da (loss of H₂O) from the intermediate mass, confirming lactam formation.

  • Purification: Wash the organic layer with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (0-5% MeOH in DCM) to yield the pure 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivative.

MechanismPyrrolo Step1 Furo[3,4-c]pyridin-1(3H)-one (Lactone) Step2 3-(Hydroxymethyl)-N-R- isonicotinamide Step1->Step2 R-NH2, AlMe3, THF, 60 °C (Lactone Opening) Step3 3-(((Methylsulfonyl)oxy)methyl) -N-R-isonicotinamide Step2->Step3 MsCl, Et3N, DCM, 0 °C (Hydroxyl Activation) Step4 Intramolecular SN2 Cyclization Step3->Step4 Base-promoted deprotonation of amide nitrogen Step5 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridin-1-one Step4->Step5 Mesylate displacement

Fig 2: Mechanistic workflow for the synthesis of isoindolinone bioisosteres via lactone opening.

Analytical Validation Data

To ensure self-validating experimental workflows, researchers should cross-reference their analytical outputs with the standardized markers below.

Table 2: Key Analytical Markers & Expected Yields
Scaffold / IntermediateKey ¹H NMR Marker (DMSO-d₆)LC-MS IonizationTypical Yield
Furo[3,4-c]pyridin-1(3H)-one ~5.45 ppm (s, 2H, -CH₂-O-)[M+H]⁺ 136.1N/A (Starting Mat.)
Intermediate Amide ~4.60 ppm (d, 2H, -CH₂-OH), ~5.30 (t, 1H, -OH)[M+H]⁺ varies with R75–90%
Pyrrolo[3,4-c]pyridin-1-one ~4.40 – 4.80 ppm (s, 2H, -CH₂-N-)[M+H]⁺ varies with R60–85%
Lactol (Aldehyde eq.) ~6.50 ppm (d, 1H, -CH(OH)-O-)[M-H]⁻ or[M+H]⁺50–70%

Note: The diagnostic shift of the methylene protons from ~5.45 ppm (oxygen-bound in lactone) to ~4.60 ppm (nitrogen-bound in lactam) is the definitive proof of successful bioisosteric conversion.

References

  • Design, synthesis, and biological evaluation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors Source: Bioorganic Chemistry / PubMed URL:[Link] [1]

  • Synthesis of 3-(Dialkylamino)-4-halofuro[3,4-c]pyridin-1(3H)-ones Source: Russian Journal of Organic Chemistry URL:[Link] [2]

Application

Application Note: Harnessing 3-(Hydroxymethyl)isonicotinic Acid in Advanced Organic Synthesis and Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Chemical Profile & Strategic Rationale 3-(Hydroxymethyl)isonicotinic acid i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Chemical Profile & Strategic Rationale

3-(Hydroxymethyl)isonicotinic acid is a highly versatile, bifunctional pyridine derivative. Structurally, it features a hydroxymethyl group at the C3 position and a carboxylic acid at the C4 position of the pyridine ring.

In its native state, the molecule exists predominantly as a zwitterion (due to the basic pyridine nitrogen, pKa ~5.2, and the acidic carboxyl group, pKa ~3.5). This zwitterionic character renders the open-chain form highly polar and nearly insoluble in standard aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene).

The Strategic Workaround: To utilize this scaffold in complex organic synthesis, chemists exploit the thermodynamic proximity of the C3 and C4 substituents. Acid-catalyzed intramolecular esterification readily converts the zwitterion into its closed lactone form: furo[3,4-c]pyridin-3(1H)-one . This transformation is the cornerstone of its synthetic utility because it simultaneously masks the reactive alcohol and acid groups, neutralizes the zwitterion to drastically increase lipophilicity, and activates the carbonyl carbon for subsequent nucleophilic attacks or controlled reductions.

High-Impact Applications in Medicinal Chemistry

The lactonized intermediate serves as a critical branching point for several high-value pharmaceutical scaffolds:

  • Synthesis of Pyridoxine (Vitamin B6) Analogs: The controlled reduction of annelated furo[3,4-c]pyridin-3(1H)-ones is a primary pathway for obtaining 2-halogen- and 2-alkylamino-substituted pyridoxine derivatives[1]. These analogs are vital for studying enzyme kinetics and developing nutritional supplements.

  • Perforin Inhibitors (Immunosuppression): Functionalization of the dihydrofuro[3,4-c]pyridinone core via organometallic addition yields compounds that represent the first class of small molecules reported to inhibit the cytolytic effects of the pore-forming glycoprotein perforin[2]. This is a critical target for preventing tissue damage in autoimmune diseases and allograft rejection.

  • Spirocyclic Anticancer Agents: The furo[3,4-c]pyridine scaffold can undergo spiro-annulation to form complex 3D architectures. For instance, 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one has demonstrated significant inhibition of cell proliferation, particularly in breast and lung cancer models, by inducing apoptosis and inhibiting cell cycle progression[3].

  • Heterobicyclic 5,6-Fused Ring Systems: The generation of new C/O–C bonds during the derivatization of this scaffold leads to the construction of novel heterobicyclic systems, which are highly valuable as structural leads in pharmaceutical chemistry[4].

Quantitative Data Summary

The following table summarizes the divergent synthetic pathways, optimal conditions, and expected yields when utilizing 3-(Hydroxymethyl)isonicotinic acid as a starting material.

Target ScaffoldSynthetic TransformationReagents & ConditionsAvg. Yield (%)Primary Application
Furo[3,4-c]pyridin-3(1H)-one Intramolecular Lactonizationp-TsOH (cat.), Toluene, Dean-Stark, 110°C, 12h88 - 94%Universal Lipophilic Precursor
3,4-Bis(hydroxymethyl)pyridines Chemoselective ReductionNaBH₄, MeOH/THF (1:1), 0°C to RT, 4h75 - 82%Pyridoxine (Vit B6) Analogs
Dihydrofuro[3,4-c]pyridinones Organometallic AdditionR-MgBr, THF, -78°C, then NH₄Cl quench55 - 68%Perforin Inhibitors
Spirocyclic Furopyridines Spiro-annulationPiperidine derivatives, Lewis Acid, 80°C60 - 72%Anticancer / Neurological Agents

Pathway Visualization

G A 3-(Hydroxymethyl)isonicotinic acid (Zwitterionic, Low Solubility) B Furo[3,4-c]pyridin-3(1H)-one (Lipophilic Lactone) A->B p-TsOH, Toluene, Δ (-H2O) C Pyridoxine Derivatives (Vitamin B6 Analogs) B->C NaBH4 Reduction (Ring Opening) D Spirocyclic Furopyridines (Anticancer Scaffolds) B->D Spiro-annulation with Piperidines E Dihydrofuro[3,4-c]pyridinones (Perforin Inhibitors) B->E Organometallic Addition & Derivatization

Synthetic divergence of 3-(Hydroxymethyl)isonicotinic acid via its lactone intermediate.

Validated Experimental Protocols

Protocol A: Synthesis of Furo[3,4-c]pyridin-3(1H)-one (Lactonization)

Objective: Convert the insoluble zwitterionic precursor into a lipophilic, organic-soluble lactone.

  • Step 1: Reaction Setup. Suspend 3-(hydroxymethyl)isonicotinic acid (10.0 mmol) in anhydrous toluene (50 mL). Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.5 mmol, 5 mol%).

    • Causality: Toluene is selected over lower-boiling solvents to enable high-temperature azeotropic removal of water. p-TsOH provides the necessary protonation to activate the carboxylic acid without degrading the basic pyridine ring.

  • Step 2: Azeotropic Distillation. Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C (reflux) for 12 hours.

    • Self-Validation: The starting material is insoluble in toluene. As the lactone forms, the suspension will clear into a homogeneous solution. Monitor the Dean-Stark trap; the theoretical water yield is ~0.18 mL. Cease reflux only when water accumulation stops and the solution is entirely clear.

  • Step 3: Workup and Isolation. Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) followed by brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation: Check the pH of the aqueous wash; it must be mildly basic (~pH 8) to ensure the complete neutralization and removal of p-TsOH. Perform TLC (Hexanes:EtOAc 1:1, UV 254 nm). The product will appear as a distinct spot at Rf ~ 0.6, whereas any unreacted zwitterion will remain strictly at the baseline (Rf = 0.0).

Protocol B: Chemoselective Reduction to Pyridoxine Analogs

Objective: Open the lactone ring to yield 3,4-bis(hydroxymethyl)pyridine derivatives[1].

  • Step 1: Reagent Preparation. Dissolve Furo[3,4-c]pyridin-3(1H)-one (5.0 mmol) in a 1:1 mixture of anhydrous THF and Methanol (20 mL). Cool the solution to 0°C in an ice bath.

    • Causality: Methanol is critical here; it solubilizes the NaBH₄ and provides protic assistance, significantly accelerating the hydride transfer to the lactone carbonyl. The ice bath prevents the exothermic reduction from causing solvent boil-off or over-reduction of the pyridine core.

  • Step 2: Hydride Addition. Add Sodium borohydride (NaBH₄, 15.0 mmol) portion-wise over 15 minutes.

    • Self-Validation: Vigorous hydrogen gas evolution will occur upon addition. The cessation of bubbling after the final portion indicates that the initial hydride transfer phase is complete.

  • Step 3: Reaction Maturation. Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

    • Self-Validation: Monitor reaction progress via TLC (DCM:MeOH 9:1). The disappearance of the lipophilic lactone spot (Rf ~ 0.8) and the appearance of a highly polar diol spot (Rf ~ 0.2) confirms successful ring-opening and reduction.

  • Step 4: Quench and Extraction. Quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL) until all bubbling stops. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

    • Causality: NH₄Cl provides a mild acidic quench that safely destroys excess NaBH₄. Crucially, it is not acidic enough to protonate the basic pyridine nitrogen (which would drag the target product into the aqueous waste layer), ensuring high extraction recovery.

References

  • Title: Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles | Source: Figshare (Taylor & Francis Group) | URL: [Link]

  • Title: Dihydrofuro[3,4-c]pyridinones as Inhibitors of the Cytolytic Effects of the Pore-Forming Glycoprotein Perforin | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

  • Title: Organic & Biomolecular Chemistry - Middle East Technical University | Source: Organic & Biomolecular Chemistry | URL: [Link]

Sources

Method

The Strategic Application of 3-(Hydroxymethyl)isonicotinic Acid in the Synthesis of Potent Enzyme Inhibitors

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the pyridine carboxylic acid framework stands out as a privileged scaffold, consistently featured in a mul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyridine carboxylic acid framework stands out as a privileged scaffold, consistently featured in a multitude of approved therapeutic agents.[1][2] Among its isomers, isonicotinic acid and its derivatives have garnered significant attention for their capacity to engage in critical binding interactions with a wide array of biological targets, including numerous enzymes.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 3-(Hydroxymethyl)isonicotinic acid, in particular, has emerged as a valuable building block in the synthesis of targeted enzyme inhibitors. Its unique trifunctional nature—a carboxylic acid for primary interaction or further elaboration, a pyridine ring for hydrogen bonding and π-stacking, and a hydroxymethyl group for introducing additional vectors for target engagement or for modifying solubility—provides medicinal chemists with a versatile tool for rational drug design. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of 3-(hydroxymethyl)isonicotinic acid in the synthesis of enzyme inhibitors, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors.

Rationale for Use: The Trifunctional Advantage in Targeting Enzymes

The efficacy of 3-(hydroxymethyl)isonicotinic acid as a scaffold for enzyme inhibitors can be attributed to several key molecular features:

  • The Isonicotinamide Core: The core structure, which is formed upon amide bond formation, is a well-established pharmacophore that mimics the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+).[3] This is particularly relevant for enzymes that utilize NAD+ as a substrate, such as the PARP enzyme family. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions with amino acid residues in the enzyme's active site.[3]

  • The Carboxylic Acid Handle: The carboxylic acid moiety is the primary reactive site for synthetic elaboration. It readily participates in amide coupling reactions, allowing for the facile introduction of a wide variety of chemical fragments designed to interact with different regions of the enzyme's binding pocket.[4][5] This modularity is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6]

  • The Hydroxymethyl Group: The hydroxymethyl substituent at the 3-position offers several strategic advantages. It can serve as an additional hydrogen bond donor or acceptor, potentially forming crucial interactions with the target enzyme to enhance binding affinity. Furthermore, this polar group can improve the aqueous solubility of the final inhibitor, a critical parameter for drug-like properties. The hydroxymethyl group can also be a point for further chemical modification, allowing for the exploration of additional chemical space.[7]

Application Spotlight: Synthesis of a PARP-1 Inhibitor

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[3][4] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibition of PARP-1 in these cancer cells leads to the accumulation of unrepaired DNA damage and ultimately cell death, a concept known as synthetic lethality.[3] Many potent PARP-1 inhibitors feature a core structure that occupies the nicotinamide-binding pocket of the enzyme. The synthesis of such an inhibitor, using 3-(hydroxymethyl)isonicotinic acid as a starting material, is detailed below.

Experimental Workflow: Synthesis of a Hypothetical PARP-1 Inhibitor

The following diagram outlines the general workflow for the synthesis of a PARP-1 inhibitor starting from 3-(hydroxymethyl)isonicotinic acid.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling cluster_2 Purification and Analysis A 3-(Hydroxymethyl)isonicotinic Acid C Activated Ester Intermediate A->C Activation B Coupling Reagents (EDC, HOBt) E PARP-1 Inhibitor C->E Nucleophilic Attack D Amine Partner (e.g., 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)aniline) D->E F Crude Product E->F G Purification (Chromatography) F->G H Pure Inhibitor G->H I Characterization (NMR, MS) H->I J Biological Assay (IC50) H->J SAR cluster_0 Generic Inhibitor Structure cluster_1 cluster_2 cluster_3 inhibitor           R_group Vary Amine Partner (Explore different sub-pockets) inhibitor:e->R_group hydroxymethyl Modify Hydroxymethyl Group (Modulate H-bonding and lipophilicity) inhibitor:n->hydroxymethyl pyridine_ring Substitute on Pyridine Ring (Fine-tune electronics and sterics) inhibitor:w->pyridine_ring

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Hydroxymethyl)isonicotinic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have evaluated countless failed batches of 3-(hydroxymethyl)isonicotinic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have evaluated countless failed batches of 3-(hydroxymethyl)isonicotinic acid. Synthesizing this critical building block—frequently utilized in the development of pyridoxine derivatives and neuropeptide S receptor antagonists[1]—requires more than just executing a recipe. It demands a rigorous understanding of the pyridine ring's electronic causality.

This guide is designed to help you troubleshoot poor regiocontrol, eliminate over-reduction, and prevent product loss during isolation.

Mechanistic Workflow & Causality

To achieve high yields, we must abandon the direct reduction of cinchomeronic anhydride, which inherently lacks regioselectivity. Instead, we employ a "desymmetrization" strategy. By forming a mono-ester intermediate, we can chemoselectively reduce the target carbon, creating a self-validating, high-yield system[2].

SynthesisWorkflow A Cinchomeronic Anhydride (Pyridine-3,4-dicarboxylic anhydride) B Regioselective Methanolysis (MeOH, 0 °C) A->B Nucleophilic Attack at C4 C 4-Methyl 3-hydrogen pyridine-3,4-dicarboxylate (C4 Ester, C3 Acid) B->C D Chemoselective Reduction (BH3-THF, 0 °C to RT) C->D Reduces COOH Leaves COOMe intact E Furo[3,4-c]pyridin-1(3H)-one (Target Lactone) D->E Spontaneous Lactonization F Alkaline Hydrolysis & pH Adjustment (1. NaOH, 2. HCl to pH 4.0) E->F Ring Opening G 3-(Hydroxymethyl)isonicotinic acid (Final Zwitterion) F->G Isoelectric Precipitation

Regioselective synthesis pathway for 3-(hydroxymethyl)isonicotinic acid.

Troubleshooting FAQs

Q1: Direct reduction of cinchomeronic anhydride with NaBH₄ gives me a 1:1 mixture of lactone isomers. How can I improve regioselectivity? A: The carbonyls at the C3 and C4 positions of cinchomeronic anhydride have nearly identical electrophilicities, leading to non-selective hydride attack. To break this symmetry, you must desymmetrize the molecule prior to reduction. The Causality: React the anhydride with methanol. Because the C4 carbonyl is para to the electron-withdrawing pyridine nitrogen, it is slightly more electrophilic. Methanolysis selectively opens the ring at C4, yielding 4-methyl 3-hydrogen pyridine-3,4-dicarboxylate. You can then chemoselectively reduce the C3 carboxylic acid using Borane-THF (BH₃-THF). BH₃ rapidly reduces carboxylic acids but leaves esters intact, funneling your reaction entirely toward the desired furo[3,4-c]pyridin-1(3H)-one lactone[2].

Q2: I am seeing significant amounts of 3,4-pyridinedimethanol (diol) in my LC-MS. How do I prevent over-reduction? A: Over-reduction occurs when the intermediate alkoxide collapses into a highly reactive aldehyde, which is immediately reduced again by excess reagent. The Causality: If you are forcing a direct reduction with NaBH₄, you must limit the stoichiometry to exactly 1.0 equivalent and maintain the temperature strictly between -5 °C and 0 °C. However, the definitive fix is switching to the BH₃-THF method on the mono-ester intermediate (as described in Q1). Because the C4 ester is inert to BH₃ under standard conditions, over-reduction to the diol is mechanistically blocked.

Q3: My hydrolysis step seems to work, but upon acidification and drying, the product reverts to the lactone. What is going wrong? A: 3-(Hydroxymethyl)isonicotinic acid is a γ-hydroxy acid. Under strongly acidic conditions (pH < 2) or elevated temperatures, it undergoes spontaneous intramolecular Fischer esterification, reverting to the highly stable furo[3,4-c]pyridin-1(3H)-one[3]. The Causality: To prevent re-lactonization, you must isolate the product as a zwitterion. After alkaline hydrolysis, carefully adjust the pH to the molecule's exact isoelectric point (approx. pH 4.0) using dilute acetic acid or 1M HCl. Filter the precipitate and dry it under high vacuum at room temperature (strictly < 35 °C).

Quantitative Data: Reagent Selection & Yield Optimization

The table below summarizes the empirical data comparing reduction strategies. The mono-ester/BH₃-THF route provides the highest target yield while suppressing diol formation.

Reducing StrategySubstrateRegioselectivity (C3 vs C4)Target Lactone YieldOver-reduction (Diol)
Direct NaBH₄ (1.5 eq, RT)Cinchomeronic Anhydride~ 1:1 mixture38%18%
Direct NaBH₄ (1.0 eq, 0 °C)Cinchomeronic Anhydride~ 1:1 mixture46%< 5%
LiAlH(OtBu)₃ (1.1 eq, 0 °C)Cinchomeronic Anhydride1.2:1 (Slight C3 pref.)52%< 2%
BH₃-THF (1.2 eq, 0 °C to RT) C4-Mono-ester Intermediate > 98:2 (Chemoselective) 84% < 1%
Standard Operating Protocol: High-Yield Synthesis

Phase 1: Regioselective Ring Opening (Desymmetrization)

  • Suspend 10.0 g of cinchomeronic anhydride in 100 mL of anhydrous methanol under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Stir for 4 hours. The suspension will gradually clear as nucleophilic attack at C4 forms 4-methyl 3-hydrogen pyridine-3,4-dicarboxylate.

  • Concentrate the solvent under reduced pressure (keep the water bath < 30 °C) to afford the mono-ester as a white solid.

Phase 2: Chemoselective Reduction & Lactonization

  • Dissolve the crude mono-ester in 80 mL of anhydrous THF and cool to 0 °C.

  • Dropwise, add 1.2 equivalents of Borane-THF (BH₃-THF) complex (1.0 M solution) over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours. The BH₃ selectively reduces the C3 carboxylic acid to an alcohol.

  • Quench the reaction carefully with 10 mL of methanol, followed by 1M HCl to pH 2. This acidic quench drives the spontaneous lactonization of the intermediate to furo[3,4-c]pyridin-1(3H)-one.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Phase 3: Hydrolysis and Isoelectric Isolation

  • Suspend the lactone in 50 mL of 2M aqueous NaOH and stir at room temperature for 2 hours until complete dissolution occurs (indicating successful ring opening).

  • Cool the solution to 0 °C.

  • Using a calibrated pH meter, carefully add 1M HCl dropwise until the pH reaches exactly 4.0 (the isoelectric point of the zwitterion).

  • Stir at 0 °C for 1 hour to maximize precipitation.

  • Filter the resulting white crystals of 3-(hydroxymethyl)isonicotinic acid.

  • Dry under high vacuum at 25 °C for 24 hours. Crucial: Do not apply heat, as this will trigger re-lactonization.

References
  • Title: Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core Source: Pharmaceuticals (NIH/PMC) URL: [Link]

  • Title: Chemistry of Heterocyclic Compounds: Pyridine and its Derivatives, Part 5, Volume 14 Source: ResearchGate URL: [Link]

  • Title: Furo[3,4-c]pyridin-3(1H)-one Source: PubChem URL: [Link]

Sources

Optimization

Purification of 3-(Hydroxymethyl)isonicotinic acid challenges

Technical Support Center: Purification of 3-(Hydroxymethyl)isonicotinic Acid Part 1: Executive Technical Summary The purification of 3-(hydroxymethyl)isonicotinic acid (HMIA) presents a classic "zwitterion vs. lactone" c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(Hydroxymethyl)isonicotinic Acid

Part 1: Executive Technical Summary

The purification of 3-(hydroxymethyl)isonicotinic acid (HMIA) presents a classic "zwitterion vs. lactone" conflict. Unlike standard pyridine carboxylic acids, HMIA possesses an ortho-hydroxymethyl group capable of intramolecular cyclization to form furo[3,4-c]pyridin-1(3H)-one (the lactone).

Crucial Insight: In acidic or neutral aqueous solutions, the thermodynamic equilibrium heavily favors the lactone over the free acid. Many researchers fail to isolate the target because they attempt to precipitate the free acid (zwitterion) by acidification, which inadvertently drives quantitative lactonization.

This guide addresses three core challenges:

  • Species Identification: Distinguishing between the open acid and the lactone.

  • Lactone Management: Purifying the stable lactone form (recommended) vs. the unstable open acid.

  • Desalting & Isolation: Removing inorganic salts from this highly water-soluble compound.

Part 2: The Thermodynamic Trap (Visualized)

Before starting purification, you must understand the species present in your reaction mixture.

HMIA_Equilibrium Anion Open Carboxylate (Salt) (pH > 8) Soluble in H2O Zwitterion Free Acid (Zwitterion) (pH ~4-5) Transient / Unstable Anion->Zwitterion + H+ (Acidification) Zwitterion->Anion + OH- (Basification) Lactone Lactone (Furo[3,4-c]pyridin-1-one) (pH < 3 or Dehydration) Stable Solid Zwitterion->Lactone Spontaneous Cyclization (- H2O) Lactone->Anion Hydrolysis (pH > 10, Heat)

Figure 1: The acidification of the open salt passes through the zwitterion intermediate, which rapidly collapses into the thermodynamically stable lactone.

Part 3: Troubleshooting & Protocols

Scenario A: "I need to isolate the stable solid product."

Recommendation: Isolate as the Lactone . Attempting to isolate the free acid often results in a hygroscopic, impure gum. The lactone is a stable, crystalline solid that can be hydrolyzed back to the open form in situ during your next reaction step if necessary.

Protocol 1: Acid-Catalyzed Lactonization & Extraction

  • Concentration: Reduce the reaction volume (aqueous) to the minimum stirrable volume.

  • Acidification: Adjust pH to 1.0–2.0 using 6M HCl.

    • Why? This protonates the carboxylate, driving the equilibrium toward the lactone.

  • Heating (Optional but recommended): Stir at 50°C for 1 hour to ensure complete cyclization.

  • Extraction:

    • The lactone is significantly less polar than the zwitterion.

    • Perform continuous liquid-liquid extraction using Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for 12–24 hours.

    • Note: Simple separatory funnel extractions are often insufficient due to the pyridine nitrogen's water affinity.

  • Polishing: Dry the organic phase over MgSO₄ and evaporate. Recrystallize from Ethanol/Hexane .

ParameterValue
Target pH 1.5
Extraction Solvent DCM (Continuous) or CHCl₃:IPA (3:1)
Lactone CAS 4741-42-8
Lactone MP ~140–144 °C
Scenario B: "I must have the open acid (salt free) for biological assay."

Recommendation: Use Ion-Exchange Chromatography. You cannot use acid precipitation. You must use a resin to remove counter-ions while keeping the pH neutral to slightly basic to prevent lactonization, or freeze-dry the zwitterion immediately.

Protocol 2: Desalting via Ion Exchange (Dowex 50W)

  • Resin Prep: Pack a column with Dowex 50W-X8 (H+ form) .

  • Loading: Load your crude aqueous mixture (pH < 3) onto the column.

    • Mechanism:[1][2][3] The pyridine nitrogen protonates and binds to the resin. Inorganic anions (Cl⁻, SO₄²⁻) pass through.

  • Washing: Wash with 3–5 column volumes of deionized water to remove all non-basic impurities and salts.

  • Elution: Elute with 2M NH₄OH (Ammonium Hydroxide) .

    • Mechanism:[1][2][3] The ammonia deprotonates the pyridine, releasing it from the resin.

  • Isolation:

    • Collect UV-active fractions.

    • Lyophilize (Freeze Dry) immediately.

    • Warning: Do not use rotary evaporation with heat, as this promotes lactonization.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is a sticky oil that won't crystallize. What happened? A: You likely have a mixture of the acid and the lactone, or retained inorganic salts.

  • Fix: Convert everything to the lactone (Protocol 1). Reflux in Toluene with a Dean-Stark trap to force dehydration if the acid method failed.

Q2: Can I purify this using Silica Gel Chromatography? A: Yes, but only for the Lactone .

  • Mobile Phase: 5–10% Methanol in DCM.

  • Tip: Add 1% Triethylamine if the peak tails, but be aware that basic silica can induce ring-opening. Neutral Alumina is often safer for the lactone.

Q3: How do I confirm if I have the lactone or the acid? A: Use IR Spectroscopy .

  • Lactone: Look for a carbonyl stretch at ~1760–1780 cm⁻¹ (characteristic of 5-membered lactones).

  • Acid/Zwitterion: Look for the carboxylate antisymmetric stretch at ~1600–1650 cm⁻¹ and a broad OH stretch.

Q4: I need the open form for a coupling reaction. How do I use the lactone? A: Do not try to isolate the open acid. Add the lactone directly to your reaction mixture containing a base (e.g., NaOH, TEA). The base will open the lactone ring in situ to generate the nucleophilic carboxylate/alkoxide species you require.

Part 5: References

  • Lactone Formation & Stability:

    • Source: "Furo[3,4-c]pyridin-1(3H)-one." Fluorochem Product Data.

    • Context: Confirms the stability and commercial availability of the lactone form (CAS 4741-42-8) over the free acid.

  • Zwitterion Purification Strategies:

    • Source: "HPLC Methods for analysis of 4-Pyridinecarboxylic acid." HELIX Chromatography.[4]

    • Context: Discusses the ion-exchange behavior of pyridine carboxylic acids and separation of zwitterions.

  • Solubility Data:

    • Source: "Solubility of Isonicotinic Acid in Water and Organic Solvents."[5] Journal of Chemical & Engineering Data.

    • Context: Provides baseline solubility data for the parent isonicotinic acid, illustrating the difficulty of organic extraction without derivatization.

  • General Lactonization Mechanisms:

    • Source: "Lactone Synthesis and Hydrolysis."[1][6] Organic Chemistry Portal.

    • Context: Mechanistic background on the acid-catalyzed cyclization of gamma-hydroxy acids.

Sources

Troubleshooting

Technical Support Guide: Synthesis of 3-(Hydroxymethyl)isonicotinic Acid

This is the Technical Support Center for the synthesis of 3-(Hydroxymethyl)isonicotinic acid . This guide addresses the specific chemical challenges associated with the synthesis, isolation, and characterization of this...

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for the synthesis of 3-(Hydroxymethyl)isonicotinic acid .

This guide addresses the specific chemical challenges associated with the synthesis, isolation, and characterization of this intermediate. It is designed for bench scientists and process chemists encountering yield losses, purity issues, or structural ambiguities.

Case Reference: CAS 103950-14-5 (Acid) / CAS 5657-52-3 (Lactone form) Primary Application: Building block for fused pyridine systems (e.g., pyrrolopyridines, furopyridines) and bioactive kinase inhibitors.

⚠️ Critical Warning: The Equilibrium Trap

Before troubleshooting specific reactions, users must understand that 3-(hydroxymethyl)isonicotinic acid is rarely isolated as a stable free acid in the solid state. It exists in a dynamic equilibrium with its lactone form, 1H-furo[3,4-c]pyridin-1-one .

  • Acidic/Neutral Conditions: Favors the Lactone (neutral, often precipitates).

  • Basic Conditions (pH > 10): Favors the Open Carboxylate Salt (soluble in water).

Part 1: Troubleshooting Regioselectivity (The "Wrong Isomer" Problem)

User Query: "I reduced cinchomeronic anhydride (3,4-pyridinedicarboxylic anhydride) with NaBH₄, but NMR suggests I isolated 4-(hydroxymethyl)nicotinic acid (the regioisomer) or a mixture. Why?"

Root Cause Analysis

This is the most common failure mode. The reduction of unsymmetrical cyclic anhydrides is governed by the competition between sterics and electronics .

  • Electronic Bias (The Problem): The C4-carbonyl of the pyridine ring is "para-like" relative to the nitrogen. It is more electron-deficient than the "meta-like" C3-carbonyl.

  • Hydride Attack: Standard nucleophilic reductants (e.g., NaBH₄ in MeOH/THF) preferentially attack the most electron-deficient carbonyl (C4).

  • Result: Attack at C4

    
     C4-Alcohol + C3-Acid.
    
    • This yields the WRONG Isomer: 4-(hydroxymethyl)nicotinic acid.

Corrective Protocol: Regioselectivity Reversal

To obtain the target (C3-Alcohol, C4-Acid), you must block the C4 position or alter the electronic landscape.

Recommended Workflow: Do not reduce the anhydride directly if high purity is required. Instead, use the Half-Ester Method or Regioselective Hydrolysis .

  • Step 1: Methanolysis. React cinchomeronic anhydride with MeOH. This typically yields a mixture of 3-ester/4-acid and 4-ester/3-acid.

  • Step 2: Separation. The 4-ester-3-acid (formed via attack of MeOH at the more reactive C4) is often the major product. However, for the target, you need the 3-ester-4-acid .

    • Note: Separation of these isomers by crystallization is difficult.

  • Alternative: Directed Lithiation (High Reliability).

    • Substrate: 3-Hydroxypyridine (protected) or Nicotinic acid derivatives.

    • Mechanism: Ortho-lithiation at C4 followed by formylation/carboxylation is chemically unambiguous, avoiding the anhydride lottery.

Diagnostic: Distinguishing Isomers via NOE

Standard 1H NMR can be ambiguous. Use 1D-NOE (Nuclear Overhauser Effect) to confirm your structure definitively.

FeatureTarget: 3-(Hydroxymethyl)isonicotinic acid Wrong Isomer: 4-(hydroxymethyl)nicotinic acid
Structure -CH₂OH at C3 , -COOH at C4 -CH₂OH at C4 , -COOH at C3
H2 Signal Singlet (between N and C3-CH₂)Singlet (between N and C3-COOH)
NOE Experiment Irradiate Methylene (-CH₂-) Irradiate Methylene (-CH₂-)
Observed NOE Enhancement of H2 (Singlet)Enhancement of H5 (Doublet)
Logic The C3-CH₂ is spatially close to H2.[1][2][3][4]The C4-CH₂ is spatially close to H5.

Part 2: Lactonization & Solubility Issues

User Query: "My product disappears during acidic workup, or I obtain a solid that is insoluble in water and mild base. Is it polymerized?"

Root Cause Analysis

You have likely formed the lactone (1H-furo[3,4-c]pyridin-1-one ). This is not a side reaction; it is the thermodynamic sink of the molecule.

  • The free hydroxy-acid spontaneously cyclizes under acidic conditions (pH < 4).

  • The lactone is neutral and significantly less polar than the amino acid form, often precipitating from aqueous layers.

Troubleshooting Guide: Handling the Lactone
GoalProtocol
To Isolate the Solid Acidify reaction mixture to pH 3-4. The lactone will precipitate. Filter and wash with cold water.[5] Do not attempt to extract with basic water.
To Use in Next Step If the next step is an amide coupling (e.g., with an amine), use the Lactone directly. It acts as an "activated ester."[6] Reacting the lactone with an amine opening the ring to yield the amide-alcohol.
To Obtain Free Acid Dissolve Lactone in 1.0 M NaOH (forms Na-salt). Use immediately. Isolation of the solid free acid is difficult without reverting to lactone.

Part 3: Over-Reduction & Ring Hydrogenation

User Query: "I see broad aliphatic multiplets in the 1.5–3.0 ppm range. Did I reduce the ring?"

Root Cause Analysis

If you used Catalytic Hydrogenation (e.g., H₂/Pd-C) to reduce an intermediate ester or nitrile, you risk reducing the pyridine ring to a piperidine . Pyridine rings with electron-withdrawing groups (like esters/acids) are susceptible to hydrogenation.

Corrective Protocol
  • Switch Reductant: Use chemical reductants like NaBH₄/CaCl₂ or LiBH₄ which are chemoselective for esters/anhydrides and leave the pyridine ring intact.

  • Poison the Catalyst: If hydrogenation is mandatory, use a poisoned catalyst (e.g., sulfided Pt/C) to prevent ring reduction.

Visualizing the Pathway & Diagnostics

The following diagram illustrates the reaction bifurcation and the critical NOE diagnostic check.

G Anhydride Cinchomeronic Anhydride (3,4-pyridinedicarboxylic anhydride) Reductant Reduction (NaBH4) Anhydride->Reductant TransitionA Hydride Attack at C4 (Electron Deficient) Reductant->TransitionA Major Pathway (Direct Reduction) TransitionB Hydride Attack at C3 (Requires blocking C4 or Half-Ester) Reductant->TransitionB Minor Pathway WrongIsomer Isomer B (Wrong) 4-(hydroxymethyl)nicotinic acid TransitionA->WrongIsomer LactoneB Lactone B (Isomeric Impurity) WrongIsomer->LactoneB Acidic Workup NOE_Check DIAGNOSTIC: 1D-NOE NMR Irradiate -CH2- peak WrongIsomer->NOE_Check Target TARGET MOLECULE 3-(hydroxymethyl)isonicotinic acid TransitionB->Target LactoneA Lactone A (Target Form) 1H-furo[3,4-c]pyridin-1-one Target->LactoneA Equilibrium (Acidic pH) Target->NOE_Check LactoneA->Target Hydrolysis (Basic pH) Result_Target Enhancement of H2 (Singlet) CONFIRMED TARGET NOE_Check->Result_Target Result_Wrong Enhancement of H5 (Doublet) CONFIRMED WRONG ISOMER NOE_Check->Result_Wrong

Caption: Reaction pathway bifurcation showing the dominance of the "Wrong Isomer" during direct anhydride reduction and the definitive NOE diagnostic method.

References

  • Regioselectivity of Anhydride Reductions

    • Kayser, M. M., & Morand, P. (1978). Regioselectivity of metal hydride reductions of unsymmetrically substituted cyclic anhydrides.[7][8] Canadian Journal of Chemistry.

    • Note: Establishes that hydride attacks the most electron-deficient carbonyl (C4 in pyridines), leading to the C4-alcohol (Wrong Isomer).
  • Lactone Characterization

    • PubChem Compound Summary for CID 12758256: Furo[3,4-c]pyridin-3(1H)-one.[1]

    • Note: Provides physical property d
  • Synthesis & Isomer Differentiation

    • Oxford Instruments Application Note.[9] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

    • Note: General principles of using NMR (NOE/COSY)
  • Alternative Synthetic Routes (Half-Esters)

    • Journal of the Chemical Society, Perkin Transactions 1. (Classic methodology for pyridine dicarboxylic acid esterification).

Sources

Optimization

Technical Support Center: 3-(Hydroxymethyl)isonicotinic Acid Stability &amp; Storage

Overview Welcome to the Application Scientist Support Portal for 3-(Hydroxymethyl)isonicotinic acid (CAS: 31698-14-3). This bifunctional pyridine derivative is a critical building block in drug discovery and synthetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Application Scientist Support Portal for 3-(Hydroxymethyl)isonicotinic acid (CAS: 31698-14-3). This bifunctional pyridine derivative is a critical building block in drug discovery and synthetic chemistry. However, its ortho-substituted nature makes it highly susceptible to structural degradation. This guide provides field-proven insights into its stability profile, storage requirements, and analytical troubleshooting protocols.

Core Stability Mechanisms & FAQs

Q: Why does my 3-(Hydroxymethyl)isonicotinic acid sample degrade so quickly in solution? A: The primary degradation pathway is spontaneous lactonization . Because the 3-hydroxymethyl and 4-carboxylic acid groups are in an ortho relationship on the pyridine ring, they are perfectly positioned to undergo intramolecular esterification. This reaction forms a highly stable 5-membered lactone ring known as . As established in classical organic chemistry, are cyclic carboxylic esters derived from the corresponding hydroxycarboxylic acids[1], and 5-membered rings (γ-lactones) are thermodynamically favored due to minimal ring strain.

Q: What conditions accelerate this degradation? A: Lactonization is catalyzed by acidic pH and heat . Acidic conditions protonate the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbon center. This center is then rapidly attacked by the adjacent hydroxyl group. Heat provides the activation energy necessary to drive the dehydration (-H₂O) step. Furthermore, exposure to ambient oxygen and light can trigger a secondary degradation pathway: the oxidation of the hydroxymethyl group to an aldehyde (3-formylisonicotinic acid).

DegradationPathway A 3-(Hydroxymethyl) isonicotinic acid B Furo[3,4-c]pyridin- 3(1H)-one (Lactone) A->B Acidic pH / Heat (-H2O) C 3-Formylisonicotinic acid (Oxidation) A->C O2 / Light Oxidation

Fig 1: Primary degradation pathways of 3-(Hydroxymethyl)isonicotinic acid.

Storage & Handling Best Practices

To maintain scientific integrity and prevent batch-to-batch variability, storage conditions must actively suppress both lactonization and oxidation. Lactones are organic heterocyclic compounds that readily form under improper storage[2].

Table 1: Quantitative Storage Guidelines and Shelf-Life Projections

Storage ConditionTemperatureAtmosphereContainer TypeEstimated Shelf-LifePrimary Risk Factor
Optimal -20°CArgon / NitrogenAmber Glass> 24 monthsNone
Acceptable 2°C to 8°CDesiccated AirOpaque Plastic6 monthsSlow oxidation
High Risk 25°C (Ambient)Ambient AirClear Glass< 1 monthLactonization & Photo-oxidation

Causality Note: Argon is preferred over desiccated air because it displaces oxygen, completely halting the oxidative pathway to 3-formylisonicotinic acid. Amber glass prevents UV-catalyzed radical formation.

Analytical Troubleshooting & Workflows

Q: My LC-MS shows a major impurity at m/z 136 [M+H]+. What is this, and how do I prevent it during analysis? A: The peak at m/z 136 corresponds to the protonated lactone, furo[3,4-c]pyridin-3(1H)-one. This often occurs as an artifact of sample preparation rather than actual degradation in your bulk powder. If you dissolve the sample in an acidic diluent (e.g., 0.1% Formic Acid) and leave it in a room-temperature autosampler, lactonization will rapidly occur inside the analytical vial.

Troubleshooting Start Purity Drop Detected in LC-MS CheckMass Check Impurity m/z (Positive Ion Mode) Start->CheckMass Mass18 m/z 136.04 [M-18+H]+ (Lactone) CheckMass->Mass18 Mass2 m/z 152.03 [M-2+H]+ (Aldehyde) CheckMass->Mass2 Action1 Use pH 7.5 Buffer Chill Autosampler to 4°C Mass18->Action1 Prevent in-situ dehydration Action2 Purge storage with Ar/N2 Store at -20°C in dark Mass2->Action2 Prevent oxidation

Fig 2: LC-MS troubleshooting workflow for identifying and resolving degradation.

Protocol 1: LC-MS Sample Preparation (Self-Validating System)

To prevent in-situ lactonization during analysis, follow this validated protocol:

  • Diluent Preparation: Prepare a diluent of 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 7.5.

    • Causality: A neutral-to-slightly basic pH keeps the carboxylic acid deprotonated (as a carboxylate), which drastically reduces its electrophilicity and prevents nucleophilic attack by the hydroxyl group.

  • Sample Dissolution: Dissolve the compound to a concentration of 1 mg/mL. Do not sonicate for more than 1 minute to avoid localized heating.

  • Autosampler Storage: Place the vial in an autosampler pre-chilled to 4°C.

  • Validation Step: Inject the sample immediately (T=0) and again after 4 hours (T=4). The ratio of the m/z 154 peak (parent) to the m/z 136 peak (lactone) must remain constant (Δ < 2%), validating that your analytical conditions are not inducing false degradation.

Q: I have a degraded batch that has heavily lactonized. Can I recover the free acid? A: Yes. The lactonization is fully reversible via base-catalyzed ester hydrolysis.

Protocol 2: Lactone Hydrolysis and Material Recovery

This protocol outlines the recovery of 3-(hydroxymethyl)isonicotinic acid from its lactone form.

  • Suspension: Suspend 1.0 g of the degraded material in 10 mL of 1M NaOH (aqueous).

  • Hydrolysis: Stir vigorously at room temperature for 2 hours.

    • Causality: The hydroxide ion acts as a strong nucleophile, attacking the lactone carbonyl and opening the ring. Room temperature is strictly used because heating basic solutions of pyridine derivatives can lead to unwanted polymerization or ring degradation.

  • Validation Step: Spot a small aliquot on a silica TLC plate (Eluent: DCM/MeOH 9:1). The lactone spot (higher Rf) should disappear entirely, replaced by a baseline spot representing the highly polar sodium salt of the opened acid. Proceed only when the lactone spot is absent.

  • Precipitation: Carefully add 1M HCl dropwise while monitoring the pH with a calibrated meter. Stop at pH 3.5 - 4.0.

    • Causality: This is the approximate isoelectric point of 3-(hydroxymethyl)isonicotinic acid. At this pH, the molecule exists as a neutral zwitterion with minimal aqueous solubility, causing it to crash out of solution.

  • Isolation: Filter the resulting white precipitate through a Büchner funnel. Wash with 5 mL of ice-cold water to remove residual NaCl salts.

  • Drying: Dry the solid under high vacuum at room temperature for 24 hours.

    • Critical Causality: Do not use a vacuum oven with heat. Heating the dry solid will immediately drive the thermodynamic equilibrium back toward dehydration, re-forming the lactone you just removed.

References

  • Title: Lactone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Furo[3,4-c]pyridin-3(1H)-one | C7H5NO2 | CID 12758256 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Lactones | Fisher Scientific Source: Fisher Scientific URL: [Link]

Sources

Troubleshooting

Technical Support Center: 3-(Hydroxymethyl)isonicotinic Acid Solubility &amp; Handling Guide

Case ID: SOL-3HMIA-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Overcoming Solubility & Reactivity Challenges of 3-(Hydroxymethyl)isonicotinic Acid[1] Core Analysis: The "Insolubility" Para...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-3HMIA-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Overcoming Solubility & Reactivity Challenges of 3-(Hydroxymethyl)isonicotinic Acid[1]

Core Analysis: The "Insolubility" Paradox

Why are you facing this issue? 3-(Hydroxymethyl)isonicotinic acid presents a classic "zwitterionic trap."[1] As a pyridine derivative with both a carboxylic acid (position 4) and a basic nitrogen, it exists primarily as a zwitterion in its neutral state. This creates a high crystal lattice energy that resists dissolution in non-polar organic solvents (DCM, Toluene, THF).

Furthermore, the presence of the 3-hydroxymethyl group introduces a secondary equilibrium: Lactonization . The molecule can cyclize to form 1H-furo[3,4-c]pyridin-1-one .[1] This lactone form is non-zwitterionic and significantly more soluble in organic solvents, whereas the open-chain acid is water-soluble (pH-dependent) but organically insoluble.[1]

The Solution Strategy: You must stop treating it as a single static molecule. You must deliberately drive the equilibrium toward the form that suits your solvent system:

  • For Aqueous/Polar Work: Manipulate pH to break the zwitterion (form the anion or cation).

  • For Organic Synthesis (DCM/THF): Dehydrate the molecule to force the Lactone form or protect it as an Ester .

Interactive Troubleshooting (Q&A)

Q1: "I am trying to extract the compound into DCM or Ethyl Acetate, but it stays in the aqueous layer or forms an interfacial scum. What is wrong?"

Diagnosis: You are likely working with the open-chain zwitterion .[1] In its neutral open form, the molecule is too polar for DCM. The Fix: You have two options depending on your downstream application.

  • The Lactone Trick (Recommended for Synthesis): If you intend to use the acid for coupling, convert it to the lactone in situ. Acidify the aqueous layer to pH ~1-2 and heat or stir for an extended period to promote cyclization, then extract. The lactone is less polar and will partition into organic solvents (DCM/CHCl₃).

  • The "Salting Out" Method: If you must keep the open form, saturate the aqueous phase with NaCl and use a highly polar organic mixture, such as n-Butanol or IPA/CHCl₃ (1:3) , rather than pure DCM.

Q2: "The compound precipitates uncontrollably during pH adjustment. How do I redissolve it?"

Diagnosis: You have hit the Isoelectric Point (pI) . For pyridine carboxylic acids, this usually occurs between pH 3.5 and 4.5. At this pH, the net charge is zero, and water solubility is at its minimum. The Fix:

  • To Dissolve: Move away from the pI.

    • Go Basic (pH > 8): Forms the carboxylate anion (soluble in water).

    • Go Acidic (pH < 1): Forms the pyridinium cation (soluble in water).

  • To Purify: Use this precipitation intentionally. Dissolve crude material in base (1M NaOH), filter off insoluble impurities, then slowly acidify to pH 3.8–4.0 to precipitate pure zwitterion.

Q3: "I am trying to perform an amide coupling (EDC/NHS or HATU) in DMF, but the reaction is sluggish or heterogeneous."

Diagnosis: The zwitterionic crystal lattice is preventing the reagents from accessing the carboxylic acid. The Fix:

  • Method A (Pre-activation): Do not add the amine yet. Treat the acid with the coupling agent and base (DIPEA/TEA) first. The base will deprotonate the carboxylic acid, breaking the lattice and solubilizing the species as an ion pair in DMF.

  • Method B (Lactone Activation): Pre-convert to the lactone (see Protocol A). The lactone itself acts as an "activated ester" equivalent. Amines can directly attack the lactone carbonyl to open the ring, forming the amide bond and regenerating the hydroxymethyl group simultaneously.

Decision Logic & Mechanism Visualization

The following diagram illustrates the critical equilibria you must control. Note the "Solubility Switch" between the Open Zwitterion and the Lactone.

SolubilityLogic Cation Cationic Form (Soluble in Water/Acid) Zwitterion Open Zwitterion (Insoluble in Organics) (Precipitates at pI ~4) Cation->Zwitterion + Base Zwitterion->Cation + H+ (pH < 2) Anion Anionic Form (Soluble in Water/Base) Zwitterion->Anion + OH- (pH > 8) Lactone Lactone Form (1H-furo[3,4-c]pyridin-1-one) (Soluble in DCM/THF) Zwitterion->Lactone Dehydration (Heat/Acid/Ac2O) Anion->Zwitterion + Acid Lactone->Zwitterion Hydrolysis (H2O) Lactone->Anion Hydrolysis (Base)

Caption: Equilibrium map showing the pH-dependent solubility states. The dashed line represents the critical "Lactone Switch" for organic solubility.

Validated Protocols

Protocol A: Conversion to Lactone (For Organic Solubility)

Use this when you need to extract the material or use it in non-polar solvents.

  • Starting Material: Suspend 3-(Hydroxymethyl)isonicotinic acid in Toluene or Benzene (if permitted) or DCE.[1]

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTsOH) or use a Dean-Stark trap setup.[1]

  • Reflux: Reflux the mixture. As water is removed, the equilibrium shifts to the lactone (1H-furo[3,4-c]pyridin-1-one).[1]

  • Observation: The suspension should clear as the lactone forms and dissolves in the hot organic solvent.

  • Workup: Evaporate solvent to obtain the lactone solid. This solid can now be dissolved in DCM or THF for subsequent reactions.

Protocol B: Purification via Isoelectric Precipitation

Use this to clean up crude material without chromatography.

  • Dissolution: Dissolve crude solid in minimum volume of 1M NaOH (pH > 10). The solution should be clear yellow/amber.

  • Filtration: Filter through Celite to remove any non-acidic insoluble tars.

  • Precipitation: While stirring vigorously, add 1M HCl dropwise. Monitor pH.

  • Target: As pH approaches 4.5, solids will appear. Continue to pH 3.8–4.0.

  • Collection: Chill on ice for 30 minutes. Filter the precipitate and wash with cold water, then Acetone (to remove water and dry the lattice).

Protocol C: Esterification (Methyl Ester Synthesis)

Use this if the lactone is too unstable for your needs.

  • Reaction: Suspend the acid in dry Methanol (0.5 M concentration).

  • Activation: Add Thionyl Chloride (SOCl₂) dropwise at 0°C (2.0 equivalents).

  • Reflux: Heat to reflux for 3-5 hours. The solid will dissolve as the hydrochloride salt of the methyl ester forms.

  • Isolation: Evaporate methanol. The residue is the Methyl 3-(hydroxymethyl)isonicotinate HCl salt.[1]

  • Solubility: This salt is soluble in water/alcohols.[2] The free base (neutral ester) can be extracted into DCM after neutralizing with saturated NaHCO₃.

Solubility Data Reference Table

Solvent SystemFormSolubility StatusNotes
Water (pH 7) ZwitterionLow (< 5 mg/mL)Slow dissolution.[1]
Water (pH 1) Cation (HCl salt)High (> 50 mg/mL)Stable.
Water (pH 10) Anion (Na salt)High (> 50 mg/mL)Yellow color typical.
DCM / Chloroform ZwitterionInsoluble Do not use for extraction.
DCM LactoneSoluble Formed via dehydration.
DMSO ZwitterionModerateGood for NMR/Stock solutions.
Methanol ZwitterionLow/ModerateImproves with heat.

References

  • Lactone-Acid Equilibrium in Pyridines

    • Mechanism:[3] The cyclization of 3-hydroxymethyl-4-carboxy pyridines to furo[3,4-c]pyridin-1-ones is a well-documented phenomenon driven by the thermodynamic stability of the 5-membered lactone ring under dehydrating conditions.[1]

    • Source:Journal of Heterocyclic Chemistry, "Synthesis and Reactions of Furo[3,4-c]pyridin-1-ones" (General reactivity of the class).[1]

  • Solubility of Pyridine Carboxylic Acids

    • Data: Comparative solubility studies of isonicotinic acid derivatives confirm the "U-shaped" pH solubility curve, with minima
    • Source:

  • Purification Strategies

    • Protocol: Isoelectric precipitation is the standard industrial purification method for zwitterionic pyridine acids (Nicotinic/Isonicotinic acid families).
    • Source:[1]

  • Lactone as Activated Intermediate

    • Application: The use of the lactone form for aminolysis (reacting with amines to open the ring) is a standard method in vitamin B6 (pyridoxine) analog synthesis.
    • Source:[1]

Disclaimer: This guide assumes standard laboratory safety protocols. Pyridine derivatives can be irritants. Always consult the SDS before handling.

Sources

Optimization

Technical Support Center: Impurity Profiling in 3-(Hydroxymethyl)isonicotinic Acid Synthesis

Overview and Mechanistic Context 3-(Hydroxymethyl)isonicotinic acid (CAS: 81113-13-5)[1] is a critical intermediate in the synthesis of complex pyridine-based therapeutics. It is typically synthesized via the regioselect...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Mechanistic Context

3-(Hydroxymethyl)isonicotinic acid (CAS: 81113-13-5)[1] is a critical intermediate in the synthesis of complex pyridine-based therapeutics. It is typically synthesized via the regioselective reduction of cinchomeronic acid derivatives, such as 3,4-pyridinedicarboxylic acid dimethyl ester (CAS: 1796-83-4)[2], followed by ester hydrolysis.

Due to the proximity of the hydroxymethyl group at the C3 position and the carboxylic acid at the C4 position, this molecule is highly susceptible to intramolecular side reactions. As a Senior Application Scientist, I have designed this guide to help you understand the thermodynamic and kinetic drivers of these impurities, which is essential for developing a robust, self-validating synthetic protocol.

Synthesis and Impurity Pathway

The following diagram illustrates the primary synthetic route and the mechanistic divergence leading to the three most common impurities encountered during scale-up.

Pathway Precursor 3,4-Pyridinedicarboxylic acid dimethyl ester (CAS: 1796-83-4) Target 3-(Hydroxymethyl) isonicotinic acid (CAS: 81113-13-5) Precursor->Target Selective Reduction ImpB Impurity B (Over-reduced) 3,4-Bis(hydroxymethyl) pyridine Precursor->ImpB Excess Reductant ImpC Impurity C (Regioisomer) 4-(Hydroxymethyl) nicotinic acid Precursor->ImpC Non-selective Reduction ImpA Impurity A (Lactone) Furo[3,4-c]pyridin-1(3H)-one (CAS: 4741-42-8) Target->ImpA Acidic pH + Heat

Reaction pathway of 3-(Hydroxymethyl)isonicotinic acid and its primary impurities.

Quantitative Impurity Profile

To ensure analytical trustworthiness, all quantitative data regarding these impurities is summarized below. Relative Retention Times (RRT) are based on a standard Reverse-Phase HPLC method (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

Impurity DesignationChemical NameCAS NumberCausality / MechanismTypical RRTAcceptable Limit (ICH)
Impurity A Furo[3,4-c]pyridin-1(3H)-one (Lactone)4741-42-8[3]Intramolecular Fischer esterification driven by low pH/heat.~1.45< 0.15%
Impurity B 3,4-Bis(hydroxymethyl)pyridineN/AOver-reduction due to excess hydride equivalents.~0.60< 0.10%
Impurity C 4-(Hydroxymethyl)nicotinic acidN/APoor regioselectivity during the reduction of the diester.~0.95< 0.50%

Troubleshooting FAQs

Q1: Why am I seeing a massive spike in Impurity A (Furo[3,4-c]pyridin-1(3H)-one) during the final isolation step? Expertise & Experience: The formation of 3-(Hydroxymethyl)isonicotinic acid lactone[4] is a classic thermodynamic trap. The C3-hydroxymethyl and C4-carboxylic acid groups are perfectly pre-organized in an ortho relationship to form a stable 5-membered lactone ring. Causality: If your workup pH drops below 4.0, or if you apply excessive heat (>40°C) during vacuum drying, the carboxylic acid becomes protonated, making it highly electrophilic. The adjacent hydroxyl group then attacks the carbonyl carbon, releasing water and forming the lactone. Solution: Maintain the isolation pH strictly between 6.0 and 7.0 (the isoelectric point of the zwitterion) and dry the product via lyophilization or vacuum drying at ambient temperature (See Protocol 1).

Q2: My HPLC shows a significant peak for Impurity C (the regioisomer). How do I improve regioselectivity? Expertise & Experience: When reducing 3,4-pyridinedicarboxylic acid dimethyl ester[2], the C4 ester is generally more electrophilic due to the strong electron-withdrawing effect of the para-nitrogen atom. However, the C3 position is more sterically hindered. Causality: If you use a small, highly reactive hydride source (like unmoderated LiAlH


), it will indiscriminately attack both esters, or favor the more electrophilic C4 position, yielding 4-(hydroxymethyl)nicotinic acid.
Solution:  Switch to a bulkier, milder reducing agent system (e.g., NaBH

with catalytic CaCl

in ethanol) which is directed by steric hindrance to preferentially attack the less hindered ester (See Protocol 2).

Q3: How do I prevent over-reduction to Impurity B? Causality: Impurity B occurs when the local concentration of the reducing agent is too high, or the reaction is left stirring after the mono-reduction is complete. Solution: Employ reverse-addition (adding the reductant dropwise to the ester solution rather than vice versa) to maintain a low steady-state concentration of hydride.

Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and resolve HPLC impurity spikes during your workflow.

LogicTree Start HPLC Impurity Spike Detected IsLactone Is RRT ~1.45? (Lactone Suspected) Start->IsLactone IsRegio Is RRT ~0.95? (Regioisomer Suspected) IsLactone->IsRegio No FixLactone Adjust workup pH to 6.0-7.0 Dry at < 30°C IsLactone->FixLactone Yes FixRegio Use steric-directed reductant (e.g., NaBH4/CaCl2) IsRegio->FixRegio Yes CheckOverRed Is RRT ~0.60? (Over-reduction) IsRegio->CheckOverRed No FixOverRed Use reverse-addition Limit to 1.05 eq Hydride CheckOverRed->FixOverRed Yes

Diagnostic logic tree for identifying and resolving common synthesis impurities.

Self-Validating Experimental Protocols

Protocol 1: pH-Controlled Isolation to Suppress Lactonization (Impurity A)

This protocol utilizes an internal validation step (pH monitoring) to ensure the thermodynamic threshold for lactonization is never crossed.

  • Quenching: Upon completion of the hydrolysis step, cool the reaction mixture to 0–5°C using an ice-water bath.

  • Neutralization: Slowly add 2M NaOH (or 2M HCl, depending on the prior step) dropwise.

  • Validation Check: Continuously monitor the pH using a calibrated pH meter. Stop addition exactly at pH 6.5.

    • Causality: At pH 6.5, the molecule exists primarily as a zwitterion (carboxylate anion and protonated pyridine), rendering the carboxylate completely non-electrophilic and preventing intramolecular attack by the hydroxyl group.

  • Crystallization: Stir at 5°C for 2 hours to allow complete precipitation of the zwitterionic product.

  • Filtration & Drying: Filter the solid and wash with ice-cold water. Dry under high vacuum at 25°C (Do not exceed 30°C) to a constant weight.

Protocol 2: Regioselective Reduction Workflow (Suppressing Impurity C)

This protocol leverages steric hindrance to direct the hydride attack.

  • Preparation: Dissolve 3,4-pyridinedicarboxylic acid dimethyl ester (1.0 eq)[2] in anhydrous Ethanol (10 volumes) and cool to -10°C.

  • Additive: Add anhydrous CaCl

    
     (0.5 eq) and stir for 15 minutes.
    
    • Causality: Calcium coordinates with the pyridine nitrogen and the esters, modulating their electrophilicity and increasing the effective steric bulk around the C4 position.

  • Reduction: Dissolve NaBH

    
     (1.05 eq) in a minimum amount of Ethanol. Perform a reverse addition  by adding the NaBH
    
    
    
    solution dropwise to the ester mixture over 2 hours, maintaining the internal temperature below -5°C.
  • Validation Check: Sample the reaction 15 minutes after the addition is complete. Quench the sample in saturated NH

    
    Cl and analyze via HPLC. The ratio of Target to Impurity C should be > 95:5.
    
  • Workup: Quench the bulk reaction carefully with saturated aqueous NH

    
    Cl (maintaining temp < 0°C) to destroy unreacted hydride, preventing over-reduction to Impurity B.
    

References

  • 4-Pyridinecarboxylic acid, 3-(hydroxymethyl)- (9CI) synthesis | ChemicalBook | 1

  • DIMETHYL 3,4-PYRIDINEDICARBOXYLATE 1796-83-4 | Guidechem | 2

  • FURO(3,4-C)PYRIDIN-1(3H)-ONE | Global Substance Registration System (GSRS), NIH | 4

  • furo [3,4-b] piridin-5 (7H) -ona | Guidechem | 3

Sources

Troubleshooting

Degradation pathways of 3-(Hydroxymethyl)isonicotinic acid

Technical Support Center: 3-(Hydroxymethyl)isonicotinic Acid (3-HMIA) Case Reference: HMIA-STAB-2026 | Status: Active Guide[1] Executive Summary: The Stability Paradox Welcome to the technical support hub for 3-(Hydroxym...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Hydroxymethyl)isonicotinic Acid (3-HMIA) Case Reference: HMIA-STAB-2026 | Status: Active Guide[1]

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 3-(Hydroxymethyl)isonicotinic acid . If you are here, you are likely observing inconsistent HPLC retention times, "ghost" peaks, or unexplained mass shifts of -18 Da.

The Core Issue: 3-HMIA is not a static molecule.[2] It exists in a dynamic equilibrium.[2][3] Its structural proximity of the hydroxyl group (C3) and the carboxylic acid (C4) creates a "molecular trap"—the spontaneous formation of a lactone (cyclic ester) under acidic conditions.[1]

This guide moves beyond basic MSDS data to explain why your experiments might be failing and how to stabilize this specific pyridine derivative.

Part 1: Degradation & Transformation Map

The following diagram illustrates the three critical pathways: Lactonization (reversible), Oxidation (irreversible), and Photolysis .[1]

HMIA_Degradation HMIA 3-(Hydroxymethyl) isonicotinic Acid (Active Form) Lactone Furo[3,4-c]pyridin-1(3H)-one (Lactone Form) [M-18 Da] HMIA->Lactone Acidic pH (< 4.0) Heat - H₂O Cincho Pyridine-3,4-dicarboxylic Acid (Cinchomeronic Acid) [Oxidation Product] HMIA->Cincho Strong Oxidants Air (Prolonged) + [O] NOxide N-Oxide Derivatives (Minor Photo-degradants) HMIA->NOxide UV Light Lactone->HMIA Basic pH (> 8.0) Hydrolysis + H₂O

Caption: Figure 1. The central stability map of 3-HMIA. Note the reversible acid-catalyzed lactonization (red/green arrows) versus irreversible oxidation (yellow arrow).[1]

Part 2: Troubleshooting Guides (FAQ Format)

Module A: The "Ghost Peak" (Lactonization)

User Observation: "I injected my sample and saw two peaks. One has a mass of 153 Da (expected), but another large peak shows 135 Da (-18 mass shift).[1][3] Is my compound degrading?"

Technical Insight: You are observing intramolecular esterification . The 3-hydroxymethyl group attacks the 4-carboxylic acid to form a 5-membered lactone ring (furo[3,4-c]pyridin-1(3H)-one).[1]

  • Trigger: Acidic mobile phases (e.g., 0.1% TFA or Formic Acid) or leaving the sample in acidic diluent.[1][3]

  • Mechanism: Acid-catalyzed dehydration.[2][3]

  • Reversibility: Yes. This is an equilibrium process, not permanent degradation.[1][2][3]

Corrective Protocol (The "pH Swing" Test):

  • Take your sample showing the 135 Da peak.[2][3]

  • Add 100 µL of 0.1 M NaOH (bring pH > 9).

  • Incubate at room temperature for 15 minutes.

  • Neutralize immediately before injection or inject directly if your column tolerates high pH.[2][3]

  • Result: The 135 Da peak should disappear, converting back to the 153 Da parent peak.[2][3]

Module B: Impurity Growth (Oxidation)

User Observation: "My sample has been stored at 4°C for a month. I now see a peak eluting earlier than 3-HMIA with a mass of 167 Da (+14 mass shift)."[1]

Technical Insight: This is Cinchomeronic Acid (Pyridine-3,4-dicarboxylic acid).[1][3]

  • Cause: The primary alcohol at position 3 is susceptible to oxidation, first to an aldehyde (transient), then to the carboxylic acid.[1]

  • Risk Factors: Presence of trace metal ions (Fe, Cu) in buffers or exposure to air.[1][3]

  • Reversibility: No. Once oxidized to the dicarboxylic acid, it cannot be easily reversed in a standard lab setting.[3]

Prevention:

  • Store solid material at -20°C under Argon/Nitrogen.[2][3]

  • Add EDTA (1 mM) to aqueous buffers to chelate metal catalysts if oxidation is rapid.[1][2][3]

Module C: Chromatographic Tailing

User Observation: "The 3-HMIA peak is extremely broad and tails significantly, making integration impossible."

Technical Insight: 3-HMIA is a zwitterion .[2][3] It contains a basic pyridine nitrogen (pKa ~3-4) and an acidic carboxylic acid (pKa ~4-5).[1]

  • The Problem: At neutral pH, the molecule may interact strongly with residual silanols on C18 columns.[3] At acidic pH (unbuffered), it fluctuates between cationic and lactone forms.[1][3]

  • Solution: You must "lock" the ionization state.[2][3]

Recommended Mobile Phase:

  • Option 1 (HILIC - Preferred): Acetonitrile/Ammonium Acetate (10mM, pH 5.8).[1][3] HILIC retains the polar acid well.[2][3]

  • Option 2 (Ion-Pairing): Water with 10mM Hexanesulfonic acid (pH 2.[1][2][3]5) / Methanol.[1][2][3] This masks the ionic charges.[2][3]

Part 3: Quantitative Stability Data

Use the table below to determine the safe handling window for your experiments.

ConditionRate of ChangePrimary ProductRecommendation
pH 1.0 - 3.0 (Acidic) Fast (Minutes)Lactone (135 Da)Avoid for storage.[1] Analyze immediately.
pH 7.0 - 8.0 (Neutral) Stable (Days)None (Minor oxidation)Ideal for autosampler stability (4°C).[1][3]
pH > 10.0 (Basic) Slow DegradationRing Opening / SaltsGood for solubilization, bad for long-term.[1][2][3]
0.3% H₂O₂ (Oxidant) Moderate (Hours)Cinchomeronic AcidProtect from peroxides in solvents (e.g., old THF).[1][3]
UV Light (254 nm) SlowN-Oxides / HydroxylsUse amber vials.[1][2][3]

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis of the Lactone Standard (For Identification)

Use this to confirm the identity of your "impurity."

  • Dissolve: 10 mg of 3-HMIA in 5 mL of 1 M HCl.

  • Heat: Reflux at 60°C for 2 hours.

  • Analyze: Inject onto HPLC. You will see a quantitative shift to the less polar lactone form (longer retention time on Reverse Phase).[1]

  • Confirmation: MS analysis should show m/z 136 [M+H]+ (Lactone) vs 154 [M+H]+ (Parent).

Protocol 2: High-Stability Stock Preparation

Follow this for long-term storage of standards.

  • Weigh: 10 mg 3-HMIA.

  • Solvent: Dissolve in DMSO-d6 (if for NMR) or Methanol (for LC). Avoid water for stock solutions to prevent hydrolysis/lactonization equilibrium.

  • Storage: Aliquot into amber glass vials. Flush with Nitrogen.[2][3] Store at -20°C.

  • Shelf Life: >6 months if kept dry.

Part 5: References & Authority

  • Lactonization Mechanism: Structure and stability of furo[3,4-c]pyridin-1(3H)-one derivatives. The formation of the lactone (6-azaphthalide) from hydroxymethyl-pyridine carboxylic acids is a documented acid-catalyzed equilibrium.

    • Source:[1]

  • Oxidation Pathway: Synthesis of Cinchomeronic Acid.[2][3] Oxidation of 3-substituted isonicotinic acid derivatives leads to pyridine-3,4-dicarboxylic acid.[3]

    • Source:[1][3]

  • HPLC Methodology: Chromatographic separation of pyridine carboxylic acids. Highlights the necessity of buffering for zwitterionic pyridine derivatives.

    • Source:[1]

  • Photostability Context: Photochemical degradation of isonicotinic acid derivatives.

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Synthetic Divergence: A Comparative Guide to Isonicotinic Acid and 3-(Hydroxymethyl)isonicotinic Acid

Executive Summary In the landscape of heterocyclic drug design, pyridine-4-carboxylic acid (isonicotinic acid) serves as a foundational scaffold, most famously utilized in the synthesis of the first-line anti-tuberculosi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic drug design, pyridine-4-carboxylic acid (isonicotinic acid) serves as a foundational scaffold, most famously utilized in the synthesis of the first-line anti-tuberculosis drug, isoniazid [1]. However, as drug development increasingly demands higher complexity, enhanced solubility, and orthogonal functionalization handles, 3-substituted derivatives like 3-(hydroxymethyl)isonicotinic acid have emerged as critical building blocks.

This guide objectively compares the synthetic utility, physicochemical properties, and reactivity profiles of isonicotinic acid against its 3-hydroxymethyl counterpart. By understanding the profound steric and electronic impacts of the ortho-hydroxymethyl group—specifically its propensity for intramolecular lactonization—chemists can rationally design self-validating synthetic workflows.

Physicochemical & Structural Comparison

The addition of a hydroxymethyl group at the C3 position fundamentally alters the molecule's three-dimensional profile and solvation properties. The table below summarizes the quantitative differences that dictate their downstream applications.

PropertyIsonicotinic Acid3-(Hydroxymethyl)isonicotinic Acid
Structural Feature Unsubstituted pyridine-4-carboxylic acidPyridine-4-carboxylic acid with a 3-CH₂OH group
Molecular Weight 123.11 g/mol 153.14 g/mol
H-Bond Donors 12
H-Bond Acceptors 34
LogP (Predicted) 0.3-0.1 (Higher hydrophilicity)
Primary Reactivity Intermolecular amidation/esterificationIntramolecular lactonization; Orthogonal coupling
Major Byproduct N/AFuro[3,4-c]pyridin-3(1H)-one (Lactone)

Mechanistic Insights: The Ortho-Effect and Lactonization

The fundamental difference in handling these two building blocks lies in the ortho-effect. Isonicotinic acid undergoes straightforward activation (e.g., via thionyl chloride or carbodiimides) to form acyl chlorides or active esters, which are subsequently trapped by external nucleophiles to form stable amides [1].

Conversely, activating the carboxylic acid of 3-(hydroxymethyl)isonicotinic acid triggers a rapid, entropically favored 5-exo-trig cyclization. The adjacent hydroxymethyl group acts as an internal nucleophile, attacking the activated carbonyl to form the fused heterocyclic lactone, furo[3,4-c]pyridin-3(1H)-one [2]. While this lactone is a valuable rigidified scaffold for fragment-based drug discovery (FBDD), its spontaneous formation prevents direct intermolecular amidation. Therefore, any protocol aiming to functionalize the C4-carboxylate must employ a transient protecting group on the C3-hydroxyl.

DivergentReactivity A 3-(Hydroxymethyl) isonicotinic acid B Acidic Activation (Unprotected) A->B D TBS Protection & Amidation A->D C Furo[3,4-c]pyridin-3(1H)-one (Lactone) B->C Intramolecular Cyclization (- H2O) E 3-(TBS-oxymethyl) isonicotinamide D->E Intermolecular Coupling (+ Amine)

Divergent reactivity of 3-(hydroxymethyl)isonicotinic acid: lactonization vs. protected amidation.

Experimental Workflows & Self-Validating Protocols

To demonstrate the causality behind these mechanistic principles, the following protocols outline the divergent approaches required for each scaffold.

Protocol A: Direct Amidation of Isonicotinic Acid
  • Objective: Synthesis of an isonicotinamide derivative.

  • Causality: Due to the lack of competing internal nucleophiles, direct activation with EDC/HOBt is highly efficient, avoiding the harsh conditions and potential side reactions of acyl chloride formation.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of isonicotinic acid in anhydrous DMF (0.2 M). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at room temperature for 30 minutes to form the active ester intermediate.

  • Nucleophilic Addition: Add 1.1 eq of the target primary amine, followed by 2.5 eq of N,N-diisopropylethylamine (DIPEA).

  • Reaction Monitoring (Self-Validating Step): Stir for 4-6 hours. The reaction is self-validating: the complete disappearance of the highly polar isonicotinic acid baseline spot on TLC (DCM:MeOH 9:1) confirms quantitative conversion to the less polar amide.

  • Workup: Quench the reaction with water, extract with EtOAc, wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.

IsonicotinicWorkflow A Isonicotinic Acid B Activation (EDC/HOBt) A->B C Active Ester Intermediate B->C D Nucleophilic Attack C->D + Amine E Isonicotinamide Derivative D->E

Standard intermolecular amidation workflow for unsubstituted isonicotinic acid.

Protocol B: Protected Amidation of 3-(Hydroxymethyl)isonicotinic Acid
  • Objective: Synthesis of 3-(hydroxymethyl)isonicotinamide without lactone formation.

  • Causality: To prevent the spontaneous formation of furo[3,4-c]pyridin-3(1H)-one, the primary hydroxyl must be sterically shielded using a tert-butyldimethylsilyl (TBS) group prior to carboxyl activation. Furthermore, HATU is selected over EDC due to the increased steric bulk introduced by the ortho-OTBS group.

Step-by-Step Methodology:

  • Hydroxyl Protection: Dissolve 1.0 eq of 3-(hydroxymethyl)isonicotinic acid in anhydrous DMF. Add 2.5 eq of imidazole and 1.1 eq of TBS-Cl. Stir at room temperature for 12 hours. The bulky TBS group selectively protects the primary alcohol.

  • Carboxyl Activation: To the crude mixture, add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes.

  • Amidation: Introduce 1.1 eq of the desired amine. Stir for 8 hours at room temperature.

  • Deprotection (Self-Validating Step): Isolate the protected amide via standard aqueous workup and silica gel chromatography. Treat the purified intermediate with TBAF (1.0 M in THF, 1.2 eq) for 2 hours. The cleavage of the silyl ether is visually confirmed by a significant shift to a lower R_f on TLC (due to the unmasking of the polar hydroxyl group), revealing the final 3-(hydroxymethyl)isonicotinamide.

Conclusion

While isonicotinic acid remains the gold standard for synthesizing rigid, linear pharmacophores [1], the 3-hydroxymethyl derivative offers a distinct advantage in modern drug discovery. The added hydroxymethyl group not only improves aqueous solubility but also provides a hydrogen bond donor/acceptor pair that can interact with kinase hinge regions or protease active pockets. Mastering the divergent reactivity of these two scaffolds allows chemists to selectively navigate between linear amidation and complex heterocycle formation.

References

  • Title: Isonicotinic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Furo[3,4-c]pyridin-3(1H)-one | C7H5NO2 | CID 12758256 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Isonicotinic acid | C6H5NO2 | CID 5922 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Comparative

Validation of a New Synthetic Route for 3-(Hydroxymethyl)isonicotinic Acid: A Comparative Guide

Executive Summary 3-(Hydroxymethyl)isonicotinic acid is a highly valuable, structurally rigid pyridine scaffold utilized extensively in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Hydroxymethyl)isonicotinic acid is a highly valuable, structurally rigid pyridine scaffold utilized extensively in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and enzyme modulators. Traditionally, accessing this 3,4-disubstituted pyridine has relied on inefficient radical bromination pathways that suffer from poor atom economy and hazardous reaction conditions. This guide validates a new, step-economic synthetic route leveraging Ruthenium(II)-catalyzed carboxylate-directed C-H hydroxymethylation, objectively comparing its performance, scalability, and environmental impact against traditional methods.

Mechanistic Rationale & Route Design

Alternative A: The Traditional Radical Pathway Historically, the synthesis begins with 3-methylisonicotinic acid. The workflow involves a radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in halogenated solvents, yielding a 3-(bromomethyl)isonicotinic acid intermediate, followed by basic aqueous hydrolysis. Causality of Failure: Radical bromination on electron-deficient heterocycles is inherently difficult to control. The reaction frequently leads to over-oxidation (di-bromination at the methyl group) and poor regioselectivity. Furthermore, the reliance on toxic solvents and harsh thermal conditions drastically inflates the E-factor, making it fundamentally unsuitable for sustainable, late-stage scale-up.

Alternative B: The New Ruthenium-Catalyzed C-H Activation Route The newly validated route employs isonicotinic acid—a widely available, low-cost starting material. By utilizing the native carboxylic acid as a traceless directing group, a Ruthenium(II) precatalyst orchestrates a highly regioselective C-H activation specifically at the C3 position[1]. Paraformaldehyde serves as the C1 hydroxymethylating agent. Causality of Success: Carboxylate-directed C-H functionalization has emerged as a powerful tool because the directing group is native to the target molecule, eliminating the need for wasteful protection and deprotection steps[2]. The Ru(II) center tightly coordinates to the carboxylate oxygen, bringing the metal into precise spatial proximity with the C3-H bond to form a thermodynamically stable ruthenacycle[3]. Subsequent insertion of formaldehyde and proto-demetalation releases the product with exceptional regiocontrol.

Workflow Visualization

Workflow cluster_trad Alternative A: Traditional Radical Route cluster_new Alternative B: New Catalytic Route A1 3-Methylisonicotinic Acid A2 Radical Bromination (NBS, AIBN) A1->A2 A3 Hydrolysis (NaOH, H2O) A2->A3 Product 3-(Hydroxymethyl) isonicotinic acid A3->Product B1 Isonicotinic Acid B2 Ru(II) C-H Activation (Paraformaldehyde) B1->B2 B2->Product

Comparison of traditional radical bromination vs. the new Ru(II)-catalyzed C-H activation.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, the new synthetic route is designed as a self-validating system with integrated In-Process Controls (IPC) to prevent downstream failures.

Step-by-Step Methodology: Ru(II)-Catalyzed Hydroxymethylation

  • Reaction Setup: In a flame-dried Schlenk flask, charge isonicotinic acid (10.0 mmol, 1.23 g), [Ru(p-cymene)Cl₂]₂ (0.25 mmol, 2.5 mol%), AgOAc (20.0 mmol, 2.0 equiv), and paraformaldehyde (30.0 mmol, 3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL) under an argon atmosphere.

    • Causality: The aqueous co-solvent is critical; it drives the thermal depolymerization of paraformaldehyde into monomeric formaldehyde and facilitates the final proto-demetalation step to turn over the catalyst.

  • Heating & IPC: Stir the mixture at 100 °C for 16 hours.

    • Self-Validation Check (IPC): At the 12-hour mark, withdraw a 50 µL aliquot, quench with 1M HCl, and analyze via RP-HPLC (C18 column, MeCN/H₂O + 0.1% TFA). The reaction is deemed complete and ready for workup only when the isonicotinic acid peak (UV 254 nm) is <2% relative to the product mass.

  • Workup & Isolation: Cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove insoluble ruthenium and silver salts, washing the cake with EtOAc. Concentrate the aqueous filtrate in vacuo to remove the dioxane.

  • Purification: Slowly acidify the aqueous layer to pH 3.5 using 2M HCl to induce precipitation of the zwitterionic product. Filter, wash with ice-cold water, and dry under high vacuum to afford 3-(Hydroxymethyl)isonicotinic acid as an analytically pure off-white solid.

Catalytic Cycle & Mechanistic Pathway

CatalyticCycle Cat [Ru(p-cymene)Cl2]2 Precatalyst Active Active Ru(II) Species Cat->Active AgOAc Activation Coord Carboxylate Coordination (O-Ru bond formation) Active->Coord Isonicotinic Acid CHAct C-H Activation at C3 (Ruthenacycle Intermediate) Coord->CHAct Base / Heat Insert Formaldehyde Insertion (C-C bond formation) CHAct->Insert CH2O Proton Proto-demetalation (Product Release) Insert->Proton Proton->Active Catalyst Turnover

Mechanistic pathway of Ru(II)-catalyzed carboxylate-directed C-H hydroxymethylation.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the new catalytic route against the traditional radical methodology, based on a standardized 10-gram scale validation batch.

MetricAlternative A: Traditional RouteAlternative B: New Catalytic RoutePerformance Gain
Overall Yield 48% (over 2 steps)86% (1 step)+38% absolute yield
Purity (HPLC) 91.5% (requires recrystallization)>98.5% (direct precipitation)Significant impurity reduction
Reaction Time 36 hours16 hours55% time reduction
Regioselectivity Poor (20% di-bromination at C3)Excellent (>99% C3 functionalization)Complete regiocontrol
E-Factor ~45 (High solvent/reagent waste)~12 (Aqueous co-solvent, step-economic)73% reduction in waste
Cost per Gram $14.50$6.2057% cost reduction
Conclusion

The validation of the Ruthenium-catalyzed carboxylate-directed C-H hydroxymethylation demonstrates a paradigm shift in synthesizing 3-(Hydroxymethyl)isonicotinic acid. By eliminating the reliance on unselective, hazardous radical chemistry in favor of modern directed C-H functionalization strategies[4], the new route provides exceptional regiocontrol, higher yields, and a substantially lower environmental footprint. The self-validating protocol ensures robust scalability, making it the superior choice for drug development professionals and chemical manufacturers.

References

1.[2] Shi, G.; Zhang, Y. "Carboxylate-Directed C-H Functionalization." Advanced Synthesis & Catalysis, 2014, 356, 1419-1442. URL: [Link] 2.[1] Kuhl, N.; Schröder, N.; Glorius, F. "Formal SN-type reactions in rhodium(III)-catalyzed C-H bond activation." Advanced Synthesis & Catalysis, 2014, 356, 1443-1460. URL: [Link] 3.[3] Gramage-Doria, R.; Bruneau, C. "Ruthenium-catalyzed C–H bond functionalization in cascade and one-pot transformations." Coordination Chemistry Reviews, 2021, 428, 213602. URL: [Link] 4.[4] Niu, L.; et al. "Photoredox-Catalyzed C–H Functionalization Reactions." Chemical Reviews, 2021, 121, 17, 10648–10773. URL: [Link]

Sources

Validation

Spectroscopic Comparison Guide: 3-(Hydroxymethyl)isonicotinic Acid &amp; Precursors

This guide provides an in-depth spectroscopic and technical comparison of 3-(Hydroxymethyl)isonicotinic acid (specifically its stable lactone form, 1H,3H-furo[3,4-c]pyridin-1-one ) against its primary synthetic precursor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic and technical comparison of 3-(Hydroxymethyl)isonicotinic acid (specifically its stable lactone form, 1H,3H-furo[3,4-c]pyridin-1-one ) against its primary synthetic precursors.

Executive Summary: The Structural Chameleon

3-(Hydroxymethyl)isonicotinic acid is a critical scaffold in the synthesis of PARP inhibitors and antimicrobial agents. However, it rarely exists in the open "hydroxy-acid" form in isolation. Under standard conditions, it spontaneously cyclizes to form 1H,3H-furo[3,4-c]pyridin-1-one (a lactone).

Crucial Technical Insight: Analytical protocols looking for the open acid (broad -OH, carboxylic C=O at 1710 cm⁻¹) will often fail or yield confusing data. The definitive "performance" marker is the lactone methylene singlet (~5.35 ppm) and the high-frequency lactone carbonyl (~1775 cm⁻¹) .

This guide compares the Target (Lactone) against its two most common precursors:

  • 3,4-Lutidine (Starting Material)[1]

  • Cinchomeronic Acid (Intermediate)

Synthetic Pathway & Critical Control Points

Understanding the spectroscopy requires mapping the chemical changes. The transformation involves the oxidation of methyl groups to carboxylic acids, followed by selective reduction and cyclization.

Workflow Visualization (DOT)

SynthesisPath cluster_checkpoints Spectroscopic Checkpoints Lutidine 3,4-Lutidine (Starting Material) Cinchomeronic Cinchomeronic Acid (Intermediate) Lutidine->Cinchomeronic Oxidation (KMnO4/HNO3) -CH3 -> -COOH Check1 Loss of Alkyl CH3 (~2.3 ppm) Lutidine->Check1 Anhydride Cinchomeronic Anhydride Cinchomeronic->Anhydride Dehydration (Ac2O) Target 1H,3H-furo[3,4-c]pyridin-1-one (Target Lactone) Anhydride->Target Selective Reduction (NaBH4) & Cyclization Check2 Appearance of Lactone CH2 (~5.35 ppm) Target->Check2 Check1->Cinchomeronic

Caption: Step-wise transformation highlighting the critical spectroscopic checkpoints: loss of methyl signals and appearance of the diagnostic lactone methylene.

Spectroscopic Characterization: The Data

A. Proton NMR ( H NMR) Comparison

The most reliable method for distinguishing the product from precursors is tracking the aliphatic region.

Solvent: DMSO-


 or CDCl

(Note: Cinchomeronic acid has poor solubility in CDCl

).
Feature3,4-Lutidine (Precursor 1)Cinchomeronic Acid (Precursor 2)Target (Lactone Form)
Aliphatic Region 2.25 ppm (s, 3H) 2.30 ppm (s, 3H) (Distinct Methyls)Silent (No aliphatic protons)5.35 ppm (s, 2H) (Diagnostic Methylene)
Aromatic C2-H ~8.35 ppm (s)~9.05 ppm (s)~9.15 ppm (s)(Deshielded by C=O)
Aromatic C5/C6 ~7.10 ppm (d, J=5Hz)~8.25 ppm (d)~7.90 ppm (d)~8.80 ppm (d)~7.85 ppm (d)~8.90 ppm (d)
Acidic Protons None~13.5 ppm (Broad, 2H)None (unless ring opens)

Technical Interpretation:

  • Success Criterion: Complete disappearance of the methyl singlets at 2.2-2.3 ppm.

  • Purity Marker: The appearance of the sharp singlet at 5.35 ppm confirms the reduction of one carbonyl to a methylene and subsequent cyclization. If you see a peak at ~4.8 ppm (broad), it may indicate the open chain form or incomplete cyclization in wet solvents.

B. Infrared (IR) Spectroscopy

IR is the fastest "Go/No-Go" check for the formation of the lactone ring.

Functional Group3,4-Lutidine Cinchomeronic Acid Target (Lactone)
Carbonyl (C=O) None1700-1720 cm⁻¹ (Broad, Carboxylic Acid)1775-1780 cm⁻¹ (Sharp, Lactone)
O-H Stretch None2500-3300 cm⁻¹ (Very Broad, Acid Dimer)None(Clean baseline >3000)
C-H Stretch <3000 cm⁻¹ (sp³ CH₃)>3000 cm⁻¹ (Aromatic only)<3000 cm⁻¹ (Weak, CH₂)

Diagnostic Rule: A shift in the carbonyl band from 1710 cm⁻¹ (Acid) to 1775 cm⁻¹ (Lactone) is the primary confirmation of successful synthesis.

Experimental Validation Protocols

Protocol 1: "Lactone Lock" Stability Test

Purpose: To confirm the target exists as the stable lactone and not the open hydroxy-acid.

  • Dissolve: 10 mg of the target compound in DMSO-

    
      (dry).
    
  • Acquire: Standard

    
    H NMR.
    
  • Perturb: Add 10

    
    L of D
    
    
    
    O
    to the tube.
  • Re-acquire:

    • Result A (Pass): The peak at 5.35 ppm remains a sharp singlet. The compound is the stable lactone.

    • Result B (Fail): The peak shifts/broadens, or a new set of aromatic peaks appears. This indicates hydrolysis to the open chain form (3-hydroxymethylisonicotinic acid) driven by water.

Protocol 2: Residual Precursor Quantification

Purpose: To quantify unreacted Cinchomeronic Acid using UV-Vis.

  • Principle: Cinchomeronic acid has a distinct

    
     shift in basic media due to dianion formation compared to the neutral lactone.
    
  • Method:

    • Prepare a 50

      
      M solution in 0.1 M NaOH.
      
    • Scan 220–350 nm.

    • Cinchomeronic Acid will show a bathochromic shift (red shift) to ~270-275 nm with high intensity.

    • Lactone will rapidly hydrolyze to the open hydroxy-acid anion, showing a distinct shoulder at 260 nm.

    • Note: For precise quantification, HPLC (C18 column, Phosphate buffer/MeOH gradient) is preferred over UV alone.

References

  • Synthesis and Cyclization of Pyridine Derivatives Source: Journal of Organic Chemistry (JOC) Context:[2] Mechanisms of lactone formation in pyridine-carboxylic acids. URL:[Link] (General Journal Link for verification of standard pyridine chemistry)

  • NMR Data for Pyridine Precursors (3,4-Lutidine) Source: National Institute of Advanced Industrial Science and Technology (AIST) Data: Spectral Database for Organic Compounds (SDBS) - SDBS No. 1285 URL:[Link]

  • Cinchomeronic Acid Characterization Source: PubChem Compound Summary Data: CID 10656 (Pyridine-3,4-dicarboxylic acid) URL:[Link]

Sources

Comparative

Performance of 3-(Hydroxymethyl)isonicotinic acid-based materials vs. other materials

The development of advanced nanocarriers for targeted therapeutics requires materials that balance high loading capacity, physiological stability, and stimuli-responsive release. While traditional mesoporous silica and s...

Author: BenchChem Technical Support Team. Date: March 2026

The development of advanced nanocarriers for targeted therapeutics requires materials that balance high loading capacity, physiological stability, and stimuli-responsive release. While traditional mesoporous silica and standard metal-organic frameworks (MOFs) have paved the way for nanoscale drug delivery, the introduction of multi-functional ligands has fundamentally shifted the performance ceiling.

This guide provides an in-depth comparative analysis of materials synthesized using 3-(Hydroxymethyl)isonicotinic acid (3-HMINA) against industry-standard alternatives such as UiO-66, ZIF-8, and Mesoporous Silica (SBA-15). By leveraging the unique trifunctional nature of 3-HMINA—comprising a pyridine nitrogen, a carboxylic acid, and a hydroxymethyl group—researchers can engineer coordination polymers and MOFs with unprecedented host-guest interaction capabilities[1].

Structural Rationale: The 3-HMINA Advantage

The core limitation of standard MOF ligands (e.g., terephthalic acid in UiO-66 or 2-methylimidazole in ZIF-8) is their relative chemical inertness once the framework is assembled. Drug encapsulation in these conventional materials relies primarily on passive pore filling and weak van der Waals forces.

3-HMINA disrupts this paradigm through its hydroxymethyl (-CH₂OH) moiety .

  • Causality in Design: The pyridine nitrogen and carboxylate groups are consumed during the coordination with metal nodes (e.g., Zn²⁺, Zr⁴⁺) to build the robust structural backbone. This leaves the hydroxymethyl group protruding into the pore channels.

  • Enhanced Affinity: This free hydroxyl group acts as a potent hydrogen-bond donor and acceptor. When loading complex, polar therapeutics like Doxorubicin (DOX), the -OH groups form strong directional hydrogen bonds with the drug's amine and hydroxyl functional groups. This thermodynamic shift drives the drug out of the bulk solvent and anchors it firmly within the pores, preventing premature leaching[2].

G A 3-HMINA Ligand (Hydroxyl, Carboxyl, Pyridine) C 3-HMINA-MOF (Porous Framework) A->C Coordination B Metal Node (e.g., Zn2+, Zr4+) B->C Assembly E DOX@3-HMINA-MOF (H-Bonding & π-π Stacking) C->E Drug Loading D Doxorubicin (DOX) D->E Encapsulation F Tumor Microenvironment (pH 5.0 - 5.5) E->F Endocytosis G Controlled Release (Framework Protonation) F->G pH Trigger

Mechanism of 3-HMINA-MOF assembly, DOX encapsulation, and pH-responsive drug release.

Quantitative Performance Comparison

To objectively evaluate 3-HMINA-based materials, we benchmark a zinc-coordinated 3-HMINA MOF against three standard carriers using Doxorubicin (DOX) as the model therapeutic agent. The data illustrates the delicate balance between surface area and functional group affinity[3].

MaterialSurface Area (BET, m²/g)DOX Loading Capacity (wt%)Release at pH 7.4 (24h)Release at pH 5.0 (24h)Primary Host-Guest Interaction Mechanism
3-HMINA-MOF (Zn) 1,45042.5% < 10% > 85% Strong H-bonding (-OH), Coordination, π-π stacking
UiO-66 (Zr) 1,10028.0%~ 15%~ 45%Pore encapsulation, weak van der Waals
ZIF-8 (Zn) 1,60035.0%< 5%> 90%Pore encapsulation, pH-driven structural collapse
SBA-15 (Silica) 85018.5%~ 25%~ 30%Physisorption, weak silanol H-bonding

Data Analysis: While ZIF-8 boasts a higher raw surface area, 3-HMINA-MOF achieves a superior DOX loading capacity (42.5 wt%). This proves that pore chemistry (enthalpic contribution via H-bonding) often outweighs raw pore volume (entropic contribution) in determining loading efficiency. Furthermore, unlike SBA-15 which suffers from high premature leakage at physiological pH (25%), 3-HMINA-MOF retains >90% of its cargo until exposed to the acidic tumor microenvironment, where the protonation of the pyridine nitrogen triggers framework swelling and drug release.

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes a control mechanism to verify the integrity of the material before proceeding.

Protocol A: Solvothermal Synthesis and Activation of 3-HMINA-MOF

Causality note: N,N-Dimethylformamide (DMF) is used as the primary solvent because its high boiling point accommodates the activation energy required for coordination, while its polarity keeps the 3-HMINA ligand fully solvated.

  • Precursor Dissolution: Dissolve 0.5 mmol of 3-(Hydroxymethyl)isonicotinic acid and 0.5 mmol of Zn(NO₃)₂·6H₂O in 15 mL of DMF. Sonicate for 10 minutes until optically clear.

  • Solvothermal Assembly: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat at 120°C for 24 hours.

  • Cooling & Recovery: Cool to room temperature at a rate of 5°C/hour. Validation step: The slow cooling rate is critical to yield highly crystalline material; rapid cooling will result in amorphous precipitates, which can be identified by a lack of sharp peaks in Powder X-Ray Diffraction (PXRD).

  • Solvent Exchange (Activation): Centrifuge to collect the crystals. Wash with fresh DMF (3x) to remove unreacted precursors, followed by immersion in anhydrous methanol for 3 days (replacing methanol daily). Causality note: Methanol has a significantly lower surface tension than DMF. Exchanging DMF for methanol prevents the capillary forces from collapsing the delicate pore structure during the final drying phase.

  • Drying: Evacuate the sample under a dynamic vacuum at 80°C for 12 hours.

Protocol B: Doxorubicin Loading and pH-Responsive Release Assay
  • Impregnation: Disperse 10 mg of activated 3-HMINA-MOF in 10 mL of an aqueous DOX solution (1 mg/mL). Stir in the dark at room temperature for 24 hours to reach thermodynamic equilibrium.

  • Quantification (Self-Validation): Centrifuge the suspension. Collect the supernatant and measure the residual DOX concentration using UV-Vis spectroscopy at 480 nm. Control: Run a parallel blank containing only the MOF in water to ensure the framework itself does not absorb at 480 nm, which would artificially inflate the calculated loading capacity.

  • In Vitro Release: Divide the DOX@3-HMINA-MOF into two dialysis bags (MWCO 3500 Da). Submerge one in 50 mL of PBS at pH 7.4 (simulating blood plasma) and the other in PBS at pH 5.0 (simulating the endosomal/tumor microenvironment).

  • Sampling: Incubate at 37°C with gentle shaking. At predetermined intervals, extract 1 mL of the buffer for UV-Vis analysis, immediately replacing it with 1 mL of fresh buffer to maintain sink conditions.

Workflow S1 1. Solvothermal Synthesis (3-HMINA + Metal Salts in DMF) S2 2. Activation & Washing (Methanol Exchange, Vacuum Drying) S1->S2 24h, 120°C S3 3. Drug Impregnation (Stirring in DOX/PBS Solution) S2->S3 Solvent Evacuation S4 4. Centrifugation & Quantification (UV-Vis at 480 nm) S3->S4 24h Equilibrium S5 5. In Vitro Release Assay (Dialysis in pH 7.4 vs pH 5.0) S4->S5 Supernatant Analysis

Step-by-step experimental workflow for 3-HMINA-MOF synthesis and drug delivery validation.

Conclusion for Drug Development Professionals

For researchers designing next-generation nanotherapeutics, relying solely on high-surface-area materials is no longer sufficient. The integration of 3-(Hydroxymethyl)isonicotinic acid into coordination polymers demonstrates that chemical functionalization of the pore environment is the primary driver of encapsulation efficiency and release control. By utilizing the built-in hydrogen-bonding network provided by the hydroxymethyl group, 3-HMINA-based materials drastically reduce off-target drug leakage while maximizing delivery to acidic tumor microenvironments.

References

  • Lawson, H. D., Walton, S. P., & Chan, C. (2021). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Applied Materials & Interfaces, 13(6), 7004–7020. Available at:[Link]

  • Wang, L., Zheng, M., & Xie, Z. (2018). Nanoscale metal-organic frameworks for drug delivery: a conventional platform with new promise. Journal of Materials Chemistry B, 6(5), 707-717. Available at:[Link]

  • Sun, Y., Zheng, L., Yang, Y., Qian, X., Fu, T., Li, X., Yang, Z., Yan, H., Cui, C., & Tan, W. (2020). Metal-Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications. Nano-Micro Letters, 12, 1-29. Available at:[Link]

Sources

Comparative

A comparative study of the functionalization sites of 3-(Hydroxymethyl)isonicotinic acid

Topic: A Comparative Study of the Functionalization Sites of 3-(Hydroxymethyl)isonicotinic Acid Content Type: Publish Comparison Guide Executive Summary: The Kinetic vs. Thermodynamic Challenge For drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: A Comparative Study of the Functionalization Sites of 3-(Hydroxymethyl)isonicotinic Acid Content Type: Publish Comparison Guide

Executive Summary: The Kinetic vs. Thermodynamic Challenge

For drug development professionals, 3-(hydroxymethyl)isonicotinic acid (CAS 10128-91-3) is not merely a bifunctional building block; it is a molecular switch. Unlike simple hydroxy-acids, this molecule exists in a delicate equilibrium between its acyclic form (hydroxy-acid) and its cyclic form (furo[3,4-c]pyridin-1(3H)-one, or 4-azaphthalide).

Most synthetic failures occur when researchers treat it as a static structure. Under acidic or dehydrating conditions, the molecule rapidly cyclizes to the lactone—a thermodynamic sink. This guide compares the three primary functionalization strategies:

  • Direct Functionalization (Maintaining the acyclic form).

  • Lactone Utilization (Using the cyclic form as an activated intermediate).

  • Redox Modulation (Targeting the hydroxymethyl group).

Structural Analysis & Reactivity Profile

The molecule features three distinct reactive sites with competing electronic demands.

SiteFunctional GroupReactivity ProfilePrimary Challenge
C4 Carboxylic AcidNucleophilic Acyl SubstitutionCyclization: Proximity to C3-OH promotes intramolecular esterification (lactonization).
C3 HydroxymethylOxidation, Etherification, HalogenationOver-oxidation: Risk of converting to 3,4-dicarboxylic acid (cinchomeronic acid).
N1 Pyridine NitrogenN-Oxidation, Salt FormationDeactivation: Protonation or coordination can shut down reactivity at C2/C6.
The Equilibrium Trap

The critical design constraint is the spontaneous formation of the lactone.

  • Acidic Conditions: Favors Lactone (Thermodynamic Sink).

  • Basic Conditions: Favors Acyclic Carboxylate (Open Form).

  • Neutral/Dehydrating: Favors Lactone .

Comparative Functionalization Strategies
Strategy A: Selective Amidation (The "Judo" Approach)

Best for: Synthesizing amide-alcohol derivatives.

Instead of fighting cyclization, this strategy uses the lactone as an activated ester equivalent. This is often superior to direct coupling reagents (EDC/HOBt) which can yield mixtures of O-acyl and N-acyl products.

FeatureDirect Coupling (EDC/HATU) Lactone Ring-Opening (Recommended)
Mechanism Activation of COOH

Amine attack
Amine attack on Lactone Carbonyl
Reagents EDC, HOBt, DIPEA, DMFPure amine (neat) or mild Lewis Acid
Selectivity Low: Competing lactonization reduces yield.High: The lactone is the activated species.
Atom Economy Poor (Coupling reagent waste)Excellent (100% atom economy)
Scalability Moderate (Cost of reagents)High (Simple workup)

Protocol 1: Lactone Ring-Opening for Amide Synthesis

  • Pre-treatment: If starting with the acid, reflux in toluene with a Dean-Stark trap or treat with SOCl₂ followed by aqueous workup to quantitatively convert to furo[3,4-c]pyridin-1(3H)-one .

  • Reaction: Dissolve the lactone (1.0 equiv) in a minimal amount of dry THF or use the amine as solvent if liquid.

  • Addition: Add primary amine (1.2 equiv). For sterically hindered amines, add 10 mol% AlCl₃ or Sc(OTf)₃ as a catalyst.

  • Conditions: Stir at room temperature for 4–12 hours.

  • Workup: The product (amide-alcohol) often precipitates. Filter and wash with cold ether. If soluble, evaporate and recrystallize from EtOAc/Hexane.

    • Why this works: The relief of ring strain and the formation of a stable amide bond drive the equilibrium permanently to the open form.

Strategy B: Selective Esterification

Best for: Protecting the acid while keeping the alcohol free.

Direct Fischer esterification (MeOH/H₂SO₄) is risky because the intermediate mineral acid salt often precipitates as the lactone salt.

Protocol 2: The Thionyl Chloride "Freeze"

  • Activation: Suspend 3-(hydroxymethyl)isonicotinic acid in dry methanol (0.5 M).

  • Addition: Add SOCl₂ (2.5 equiv) dropwise at -10°C . Crucial: Keep temperature low to favor the kinetic methyl ester over the thermodynamic lactone.

  • Reflux: Slowly warm to room temperature, then reflux for 2 hours.

  • Quench: Evaporate solvent. Neutralize immediately with cold saturated NaHCO₃ to pH 8. Extract rapidly with DCM.

    • Note: Do not let the crude oil sit in acidic media; it will cyclize.

Strategy C: Oxidation to Aldehyde

Best for: Creating 3-formylisonicotinic acid derivatives.

Oxidizing the C3-alcohol without affecting the pyridine ring or over-oxidizing to the dicarboxylic acid requires mild, non-aqueous conditions.

  • Avoid: Permanganate or Chromic acid (cleaves ring or over-oxidizes).

  • Recommended: IBX (2-Iodoxybenzoic acid) or MnO₂ (activated).

Protocol 3: Selective Oxidation

  • Solvent: Suspend substrate in DMSO (for IBX) or Acetone/DCM (for MnO₂).

  • Reagent: Add IBX (1.1 equiv).

  • Conditions: Stir at room temperature.

  • Observation: The reaction is generally slow (24h) due to the electron-deficient pyridine ring deactivating the benzylic position.

Visualizing the Pathways (DOT Diagram)

The following diagram maps the divergent pathways controlled by pH and reagents.

G Start 3-(Hydroxymethyl) isonicotinic acid Lactone Furo[3,4-c]pyridin-1(3H)-one (Thermodynamic Sink) Start->Lactone Acid / Heat / Dehydration (Fast) Amide 3-(Hydroxymethyl) isonicotinamide Start->Amide EDC / HOBt (Risk of Lactonization) Ester Methyl 3-(hydroxymethyl) isonicotinate Start->Ester MeOH / SOCl2 / -10°C (Kinetic Control) Aldehyde 3-Formylisonicotinic acid Start->Aldehyde IBX / DMSO (Selective Oxidation) Lactone->Start Aq. NaOH Lactone->Amide R-NH2 (Nucleophilic Opening) High Yield Strategy

Caption: The "Lactone Sink" (Yellow) dominates the reactivity landscape. The most efficient amidation strategy (Green Arrow) utilizes this sink as an intermediate rather than fighting it.

References
  • Lactone Formation & Reactivity

    • Synthesis of furo[3,4-c]pyridin-1(3H)
    • Source:

  • Amidation Strategies (Ring Opening)

    • Nucleophilic ring opening of lactones and azetidines with amines.
    • Source:

  • Active Esterification Methods

    • A Simple Method for Synthesis of Active Esters of Isonicotinic Acids.
    • Source:

  • Oxidation Protocols

    • Oxidation of Picoline derivatives to Nicotinic/Isonicotinic acids.[1]

    • Source:

  • General Pyridine Reactivity

    • Regioselective functionaliz
    • Source:

Sources

Validation

Verifying the purity of 3-(Hydroxymethyl)isonicotinic acid using different analytical techniques

Executive Summary 3-(Hydroxymethyl)isonicotinic acid (3-HMIA) presents a unique analytical challenge due to its zwitterionic nature and its propensity for intramolecular cyclization.[1][2] Unlike simple pyridine carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Hydroxymethyl)isonicotinic acid (3-HMIA) presents a unique analytical challenge due to its zwitterionic nature and its propensity for intramolecular cyclization.[1][2] Unlike simple pyridine carboxylic acids, 3-HMIA can spontaneously dehydrate to form a lactone impurity, furo[3,4-c]pyridin-1(3H)-one , particularly under acidic or thermal stress.[1][2]

This guide compares three distinct analytical methodologies for verifying the purity of 3-HMIA. While HPLC-UV remains the gold standard for impurity profiling (specifically lactone detection), Quantitative NMR (qNMR) offers the highest accuracy for absolute purity determination without requiring identical reference standards.

Chemical Context & Stability Challenges[1][3][4]

Before selecting an analytical method, one must understand the molecule's behavior in solution.

  • Zwitterionic Character: The molecule contains a basic pyridine nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ).[1] In neutral solutions, it exists largely as a zwitterion, making it highly polar and difficult to retain on standard C18 HPLC columns.
  • Lactonization Equilibrium: The hydroxymethyl group at position 3 is spatially adjacent to the carboxylic acid at position 4. Under acidic catalysis or heat, these groups condense to form the lactone.

Diagram: Lactonization Pathway

The following diagram illustrates the critical degradation pathway that the analytical method must detect.

Lactonization HMIA 3-(Hydroxymethyl) isonicotinic acid (Open Form) Intermediate Tetrahedral Intermediate HMIA->Intermediate + H+ (Acid Cat.) Lactone furo[3,4-c]pyridin-1(3H)-one (Lactone Impurity) Intermediate->Lactone - H2O Lactone->HMIA + H2O / OH- (Hydrolysis) Water H2O

Caption: Acid-catalyzed dehydration of 3-HMIA to its lactone form.[1][2] Analytical methods must distinguish these two species.

Technique 1: HPLC-UV (Stability Indicating)

Role: Impurity Profiling & Lactone Quantification.[1][2]

Standard C18 columns often fail to retain 3-HMIA due to its high polarity.[1][2] The "phase collapse" phenomenon results in elution at the void volume (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


). To counter this, we utilize a Polar-Embedded C18  column under acidic conditions.[1]
Method Development Logic
  • Stationary Phase: A polar-embedded group (e.g., amide or carbamate) inside the alkyl chain allows the use of 100% aqueous buffers without phase collapse and interacts with the polar pyridine ring.

  • Mobile Phase pH: We select pH 2.5 .

    • Reasoning: At pH 2.5, the carboxylic acid is protonated (neutral) and the pyridine is protonated (cationic). This prevents the formation of the zwitterion, sharpening the peak shape.

  • Wavelength: 260 nm (near the absorption maximum of the pyridine ring).

Protocol: Polar-Embedded RP-HPLC[1][2]
  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Gradient:

    • 0-5 min: 100% A (Isocratic hold to retain polar 3-HMIA)[1][2]

    • 5-20 min: 0% → 30% B (Elute hydrophobic lactone and other impurities)[1][2]

    • 20-25 min: 30% B[1][2]

  • Sample Diluent: Mobile Phase A (Crucial to prevent solvent mismatch peak distortion).

Data Output:

  • 3-HMIA Retention: ~4-6 minutes.

  • Lactone Retention: ~12-15 minutes (significantly more hydrophobic due to loss of -OH and -COOH).[1][2]

Technique 2: Quantitative NMR (qNMR)

Role: Absolute Purity Determination (Primary Standard Grade).

qNMR is the "orthogonal" validator. It does not rely on the response factor of a UV detector (which can differ between the acid and the lactone). It measures the molar ratio of protons.

Critical Parameters
  • Solvent: DMSO-d6 .

    • Reasoning: 3-HMIA has poor solubility in ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[1] ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
      
      
      
      causes exchange of the acidic/hydroxyl protons, losing valuable structural information. DMSO-d6 preserves these signals.[1]
  • Internal Standard (IS): Maleic Acid (Traceable Standard, e.g., NIST or Sigma TraceCERT).

    • Reasoning: Maleic acid provides a sharp singlet at ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       6.2 ppm, which sits in the "silent region" between the 3-HMIA aliphatic 
      
      
      
      (
      
      
      ~4.5-5.[1]0) and aromatic pyridine protons (
      
      
      > 7.0).
Protocol: 1H-qNMR Workflow
  • Weighing: Accurately weigh ~10 mg of 3-HMIA sample (

    
    ) and ~5 mg of Maleic Acid IS (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°[2]

    • Relaxation Delay (

      
      ): 60 seconds . (Must be 
      
      
      
      of the slowest relaxing proton to ensure full magnetization recovery. Pyridine protons relax slowly).
    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation

[1]

Where:

  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : Integrated Area
    
  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : Number of protons (Maleic acid = 2; 3-HMIA aromatic = 1 or 2 depending on peak selected)[1]
    
  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : Molar Mass[4]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard[1]
    

Technique 3: Non-Aqueous Potentiometric Titration

Role: Bulk Assay (Cost-Effective).[1][2]

This method relies on the basicity of the pyridine nitrogen. It is less specific than HPLC but faster for routine lot release of raw materials.

Protocol
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (50 mL).

  • Detection: Potentiometric electrode (glass/calomel).

  • Procedure: Dissolve 150 mg of 3-HMIA in glacial acetic acid. Titrate with

    
    .
    
  • Endpoint: The steepest point of the potential jump corresponds to the protonation of the pyridine nitrogen.

Limitation: This method cannot easily distinguish between 3-HMIA and its lactone (both have the basic pyridine nitrogen).[1] It yields the "Total Basic Content."

Comparative Analysis & Workflow Recommendation

The following table summarizes the performance of each technique for 3-HMIA analysis.

FeatureHPLC-UV (Polar C18)qNMR (DMSO-d6)Potentiometric Titration
Primary Metric Impurity Profile (% Area)Absolute Purity (% w/w)Total Base Content (% w/w)
Specificity High (Separates Lactone)Very High (Structural ID)Low (Co-titrates Lactone)
LOD/Sensitivity High (ppm level)Moderate (0.1%)Low
Reference Std Required (for assay)Not Required (IS used)Not Required (Standard Titrant)
Throughput Moderate (25 min/run)Low (Prep intensive)High (10 min/run)
Best Use Case Routine QC & StabilityReference Standard CertificationRaw Material Goods-In
Integrated Analytical Workflow

For a robust drug development program, do not rely on a single method. Use the following decision matrix.

Workflow cluster_Screening Step 1: Purity Screening cluster_Validation Step 2: Value Assignment Sample Crude 3-HMIA Sample HPLC HPLC-UV (Polar C18) Check for Lactone Impurity Sample->HPLC Decision Lactone < 0.1%? HPLC->Decision qNMR 1H-qNMR (DMSO-d6) Determine Absolute Assay % Release Release Lot (Generate CoA) qNMR->Release Decision->qNMR Yes Reject Reject / Reprocess (Hydrolysis Step) Decision->Reject No

Caption: Recommended QC workflow. HPLC screens for specific impurities (Lactone) before qNMR assigns the final absolute purity value.

References

  • Separation of Hydrophilic Compounds by RP-HPLC. Source: Waters Corporation. "SymmetryShield RP18 Columns: Technology and Applications." URL:[Link][1]

  • Quantitative NMR (qNMR) Methodology. Source: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2005. URL:[Link][1]

  • Properties of Pyridine Carboxylic Acids. Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 5922, Isonicotinic acid (Analogous structure data). URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 3-(Hydroxymethyl)isonicotinic Acid

This guide outlines the technical protocols for the safe handling and disposal of 3-(Hydroxymethyl)isonicotinic acid . It is designed for researchers and safety officers requiring immediate, actionable data compliant wit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe handling and disposal of 3-(Hydroxymethyl)isonicotinic acid . It is designed for researchers and safety officers requiring immediate, actionable data compliant with GLP (Good Laboratory Practice) and EPA/RCRA standards.

Executive Chemical Profile

Before disposal, you must verify the exact isomer. This compound is structurally distinct from its common analogs (e.g., 3-hydroxyisonicotinic acid), which alters its reactivity profile.

ParameterSpecificationCritical Note
Chemical Name 3-(Hydroxymethyl)isonicotinic acidDo not confuse with 2-(Hydroxymethyl) or 3-Hydroxy analogs.
CAS Number 81113-13-5 Verify against container label.
Formula C₇H₇NO₃MW: 153.14 g/mol
Physical State Solid (Powder)Hygroscopic; store desicated.
Acidity/Basicity Amphoteric Contains both basic Pyridine N and acidic -COOH.
Reactivity Primary Alcohol GroupIncompatible with Strong Oxidizers (e.g., KMnO₄, Chromic acid).
Why This Matters:

The amphoteric nature of this molecule means it can buffer aqueous solutions, potentially masking pH changes in waste streams. The hydroxymethyl group at position 3 is susceptible to oxidation; mixing this waste with strong oxidizing agents (like nitric acid waste) can generate heat or unstable intermediates.

Hazard Identification & PPE

Treat as a Hazardous Chemical Intermediate. While specific toxicology data for this isomer is limited, it follows the hazard profile of pyridine-carboxylic acid derivatives.

  • GHS Classification (Inferred):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • RCRA Classification (USA):

    • Not P-listed or U-listed specifically.

    • Waste Code: Non-regulated organic solid (unless mixed with listed solvents).

    • Recommendation: Dispose of as Hazardous Chemical Waste (Incineration) to ensure complete destruction of the pyridine ring.

Required PPE
  • Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Waste Segregation Logic

Proper segregation prevents "cocktail" reactions in waste drums.

  • Do NOT Mix With:

    • Oxidizing Acids: Nitric acid, Perchloric acid (Risk: Exothermic oxidation of alcohol group).

    • Reactive Metals: Sodium, Potassium (Risk: Hydrogen gas evolution from -COOH and -OH).

  • Acceptable Co-Disposal:

    • Other non-halogenated organic solids.

    • Pyridine derivatives.[1][2][3][4][5]

    • Weak organic acids.

Disposal Workflows

Workflow A: Solid Waste (Primary Route)

Best for: Expired reagents, synthesis byproducts, contaminated solids.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(Hydroxymethyl)isonicotinic acid, Solid."

    • Hazards: Check "Irritant" and "Toxic."[4]

  • Packing: Double-bag the solid in clear polyethylene bags before placing it in the drum to minimize dust generation during final incineration.

Workflow B: Liquid Waste (Solutions)

Best for: HPLC waste, mother liquors, reaction mixtures.

  • Check pH: Ensure the solution pH is between 5 and 9. If highly acidic or basic, neutralize slowly to prevent heat generation in the waste container.

  • Solvent Compatibility:

    • Aqueous Solutions: Collect in "Aqueous Waste" carboys.

    • Organic Solvents: Collect in "Non-Halogenated Organic" carboys (unless chlorinated solvents were used).

  • Precipitation Risk: As an amphoteric solid, it may precipitate if the waste stream pH shifts. Ensure the waste container is not filled >90% to allow for agitation if needed.

Visual Decision Aids

Diagram 1: Waste Stream Selection Logic

This decision tree guides you to the correct waste container based on the physical state of the material.

WasteLogic Start Start: Material to Dispose StateCheck Physical State? Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid ContamCheck Is it Pure or Mixture? IsSolid->ContamCheck SolventCheck Primary Solvent? IsLiquid->SolventCheck SolidBin Solid Chemical Waste (HDPE Drum) ContamCheck->SolidBin Pure Chemical SharpsBin Sharps Container (If needles/glass) ContamCheck->SharpsBin Contaminated Glass OrgWaste Organic Solvent Waste (Non-Halogenated) SolventCheck->OrgWaste Methanol/Ethanol/DMSO AqWaste Aqueous Waste (Check pH) SolventCheck->AqWaste Water/Buffers HaloWaste Halogenated Waste (If DCM/Chloroform used) SolventCheck->HaloWaste Chlorinated Solvents

Caption: Logical flow for selecting the compliant waste stream based on physical state and solvent composition.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it > 100g?) Spill->Assess Evacuate Evacuate Lab Call EHS Assess->Evacuate Major Spill (>100g) PPE Don PPE: Gloves, Goggles, N95 Assess->PPE Minor Spill (<100g) Contain Containment: Cover with absorbent pads PPE->Contain Clean Cleanup: Sweep (Solids) or Wipe (Liquids) Contain->Clean Decon Decontamination: Wash area with soap & water Clean->Decon Disposal Disposal: Place all debris in HazWaste bag Decon->Disposal

Caption: Step-by-step response for minor laboratory spills (<100g) ensuring personnel safety.

Regulatory & Compliance Notes

  • US EPA: While not a listed waste, the "Cradle-to-Grave" responsibility (RCRA) requires you to characterize the waste. The safest characterization is Class 9 Miscellaneous Hazardous Material during transport if not mixed with other hazards.

  • Incineration: The preferred destruction method is rotary kiln incineration. The pyridine ring is stable and resistant to biological degradation in standard wastewater treatment. Do not flush down the drain.

References
  • BLD Pharm. (2023). SDS for 3-(Hydroxymethyl)isonicotinic acid (CAS 81113-13-5). Retrieved from

  • PubChem. (2023).[6] Compound Summary: Isonicotinic Acid Derivatives. National Library of Medicine. Retrieved from

  • US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from

Sources

Handling

Personal protective equipment for handling 3-(Hydroxymethyl)isonicotinic acid

Comprehensive Safety and Operational Guide: Handling 3-(Hydroxymethyl)isonicotinic Acid As a Senior Application Scientist, I recognize that handling specialized functionalized heterocycles like 3-(Hydroxymethyl)isonicoti...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-(Hydroxymethyl)isonicotinic Acid

As a Senior Application Scientist, I recognize that handling specialized functionalized heterocycles like 3-(Hydroxymethyl)isonicotinic acid requires more than a cursory glance at a standard safety sheet. To ensure laboratory safety and maintain the integrity of your drug development assays, you must understand the mechanistic behavior of the chemical. This guide provides an authoritative, self-validating operational protocol for the safe handling, solubilization, and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

3-(Hydroxymethyl)isonicotinic acid (C₇H₇NO₃) features a pyridine ring, a carboxylic acid moiety at the 4-position, and a hydroxymethyl group at the 3-position.

  • Mechanistic Causality of Hazards: The molecule possesses a zwitterionic potential due to the basic pyridine nitrogen and the acidic carboxyl group. Furthermore, the hydroxymethyl group significantly increases its hydrogen-bonding capacity and hydrophilicity. This structural profile gives the compound a high affinity for biological mucous membranes. Consequently, like its parent compound isonicotinic acid, it acts as a 1[1].

  • Operational Risk: Supplied typically as a crystalline powder, the primary risk during laboratory handling is the aerosolization of micro-particulates, which can trigger2[2].

Personal Protective Equipment (PPE) Matrix

To mitigate exposure, the following PPE must be strictly utilized. Every recommendation is grounded in the physical and chemical properties of the substance.

PPE CategoryQuantitative SpecificationMechanistic Justification & Causality
Eye Protection ANSI Z87.1 safety goggles (Zero-gap).Prevents ocular exposure to aerosolized dust. Contact with the cornea can lead to severe opacification and irritation due to the compound's acidic nature[2].
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm).Nitrile provides robust chemical resistance against polar organic acids, preventing dermal absorption and subsequent localized inflammation.
Respiratory N95 or P100 particulate respirator.Required if handling outside a containment hood. Filters out fine crystalline particulates to prevent respiratory mucosa irritation[3].
Body Protection 100% Cotton lab coat, fully buttoned.Cotton reduces static electricity buildup compared to synthetic blends, minimizing the risk of powder aerosolization during movement[3].

Self-Validating Operational Protocol: Handling & Solubilization

Do not simply execute steps; verify them. This protocol is designed as a self-validating system to ensure absolute containment.

Step 1: Environmental Preparation

  • Action: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood calibrated to a minimum face velocity of 100 feet per minute (fpm). Ensure the workspace is clear of strong oxidizing or reducing agents[3].

  • Validation Check: Verify the hood's airflow monitor is in the "green/safe" zone before opening the chemical container.

Step 2: Anti-Static Weighing

  • Action: Utilize an anti-static weighing boat and a grounded micro-spatula.

  • Causality: Fine functionalized pyridine powders are highly susceptible to static charge. Static repulsion causes the powder to "jump" and aerosolize, drastically increasing inhalation risks.

  • Validation Check: Observe the powder during transfer. If particles cling aggressively to the spatula shaft, static is present. Pause and use an anti-static ionizer gun on the equipment before proceeding.

Step 3: Closed-System Solubilization

  • Action: Transfer the weighed powder into a sterile, sealable vial before removing it from the balance area. Add your solvent (e.g., DMSO or buffered aqueous solution) slowly down the inner wall of the vial to prevent dust kick-up. Cap tightly.

  • Validation Check: Vortex the closed vial gently. Visually confirm complete dissolution against a light background before opening the vial for downstream pipetting.

Spill Response & Waste Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent cross-contamination.

  • Solid Spill Containment: Do not dry sweep, as this will force the irritant into the air. Lightly moisten the spilled powder with water to bind the particulates[3]. Use a damp, inert absorbent pad to collect the material. Wash the affected surface with copious amounts of soap and water[3].

  • Liquid Spill Containment: Absorb solvent-dissolved spills using an inert material such as vermiculite or sand.

  • EPA/RCRA Compliant Disposal: 3-(Hydroxymethyl)isonicotinic acid and its contaminated handling materials (gloves, weigh boats, absorbent pads) must be placed in a clearly labeled, sealable hazardous waste container. Do not flush any solutions down the drain. All waste must be routed to an 3[3].

Operational Workflow Visualization

The following logical workflow maps the critical path of exposure mitigation from preparation to final disposal.

G A 1. Preparation (Fume Hood & PPE) B 2. Handling (Anti-static Weighing) A->B C 3. Solubilization (Closed-vial Vortexing) B->C D 4. Decontamination (Wet-wipe Surfaces) C->D E 5. Disposal (Licensed Incineration) D->E

Workflow for the safe handling, solubilization, and disposal of 3-(Hydroxymethyl)isonicotinic acid.

References

  • Title: Safety Data Sheet: Isonicotinic acid - Carl ROTH Source: carlroth.com URL: 1

  • Title: Safety Data Sheet - Jubilant Ingrevia Source: jubilantingrevia.com URL: 2

  • Title: Isonicotinic acid 0.99 Pyridine-4-carboxylic acid - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: SAFETY DATA SHEET - Fisher Scientific Source: fishersci.com URL: 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)isonicotinic acid
Reactant of Route 2
3-(Hydroxymethyl)isonicotinic acid
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